molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

货号: B1681342
CAS 编号: 262352-17-0
分子量: 600.5 g/mol
InChI 键: CMSGWTNRGKRWGS-NQIIRXRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Torcetrapib (CP-529,414) is a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP), extensively investigated for its potential in cardiovascular disease and hypercholesterolemia research . Its mechanism of action involves blocking CETP, a protein responsible for transferring cholesteryl esters from high-density lipoproteins (HDL) to other lipoproteins . By inhibiting this process, this compound significantly increases HDL cholesterol levels and reduces low-density lipoprotein (LDL) cholesterol levels . This dual-effect lipid modulation made it a highly promising candidate for atherosclerosis research. Despite its efficacy in improving lipid profiles, the clinical development of this compound was halted during Phase III trials. Studies revealed an imbalance of mortality and cardiovascular events in treatment groups receiving this compound in combination with atorvastatin . Further investigation linked these adverse outcomes to off-target effects, including a consistent increase in systolic blood pressure and elevated plasma aldosterone, effects not considered class-related to CETP inhibition . As a result, this compound is not approved for therapeutic use but remains a critical compound for researchers studying lipid metabolism, CETP function, and the complex biology of HDL cholesterol . It serves as a vital tool for investigating the translational challenges in cardiovascular drug discovery. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262352-17-0
Record name Torcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262352-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262352-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Torcetrapib mechanism of action on CETP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Torcetrapib on CETP

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CP-529,414) is a potent, small-molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport. Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) to reduce cardiovascular disease risk, this compound demonstrated significant efficacy in modifying lipoprotein profiles. However, its development was terminated during Phase III clinical trials due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] This was later attributed to significant off-target effects, primarily an increase in blood pressure and aldosterone production, which were found to be independent of its CETP-inhibitory action.[3][4] This guide provides a detailed technical overview of this compound's on-target mechanism of action on CETP, the experimental protocols used to characterize it, and the distinct off-target pharmacology that led to its clinical failure.

On-Target Mechanism: Inhibition of CETP-Mediated Lipid Transfer

The primary pharmacological action of this compound is the direct inhibition of CETP.

The Role of CETP in Lipoprotein Metabolism

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) and triglycerides (TG) among lipoproteins.[5][6] Its primary function involves the hetero-transfer of CE from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for TG.[5][6] This process leads to a decrease in HDL-C levels and an increase in the cholesterol content of VLDL and LDL particles. CETP can mediate this transfer through two proposed mechanisms: a "shuttle" mechanism involving the formation of a mobile CETP-lipid complex, and a "bridge" mechanism where CETP forms a ternary complex between two lipoprotein particles, creating a tunnel for lipid movement.[5]

This compound's Molecular Interaction with CETP

This compound inhibits CETP by binding directly to the protein with a 1:1 stoichiometry.[7][8] This binding occurs deep within a long, hydrophobic tunnel inside the CETP molecule, near a narrowing "neck" region in the N-terminal pocket.[9]

Key aspects of the inhibitory mechanism include:

  • Blocking the Lipid Tunnel: By occupying this critical site, this compound physically obstructs the passage of neutral lipids (CE and TG) through the tunnel, effectively blocking the connection between the N- and C-terminal lipid-binding pockets.[9]

  • Formation of a Nonproductive Complex: this compound's binding induces a conformational change in CETP that increases its affinity for HDL by approximately five-fold.[7] This results in the formation of a stable, nonproductive CETP-Torcetrapib-HDL complex that prevents the protein from engaging in lipid transfer with other lipoproteins.[7][8]

  • Inhibition of All Transfer Functions: This mechanism effectively blocks all major lipid transfer functions of CETP, including both the heterotypic transfer of CE and TG between HDL and apoB-containing lipoproteins and the homotypic transfer of CE between different HDL sub-particles.[7][8]

The inhibition by this compound is potent, with an in vitro IC50 (half maximal inhibitory concentration) and an ex vivo EC50 (half maximal effective concentration) of approximately 50 nM and 43 nM, respectively.[10]

Caption: CETP-mediated lipid exchange and its inhibition by this compound.

Quantitative Data on Pharmacodynamic Effects

Clinical studies consistently demonstrated this compound's potent effects on plasma lipoprotein profiles. The tables below summarize key quantitative findings from various clinical trials.

Table 1: Dose-Dependent Effects of this compound on HDL-C and LDL-C (Monotherapy)
This compound Daily DoseMean % Change in HDL-CMean % Change in LDL-CStudy Reference
10 mg+16%N/A[10]
30 mg+9.0% to +46%-3.0%[10][11]
60 mg+54.5% to +61%-16.5% to -22.2%[10][11]
90 mg+54.5%-16.5%[11]
120 mg+61%-21%[10]
120 mg (twice daily)+91%-42%[10]

Data compiled from studies in subjects with low HDL-C or healthy subjects.[10][11]

Table 2: Effects of this compound (60 mg) in Combination with Atorvastatin
Parameter% Change from BaselineStudy Reference
HDL-C+61% to +72.1%[12][13]
LDL-C-20% to -24.9%[12][13]
Apolipoprotein A-I+27% (at 120mg BID)[10]
Apolipoprotein B-26% (at 120mg BID)[10]

Experimental Protocols

The mechanism and efficacy of this compound were elucidated through various in vitro and in vivo experimental protocols.

CETP Activity Assay (Fluorometric Method)

A common method to quantify CETP activity in plasma or with purified protein is a homogeneous fluorometric assay.[14][15]

Principle: This assay measures the transfer of a fluorescently labeled neutral lipid (e.g., cholesteryl ester) from a donor particle to an acceptor particle, mediated by CETP. The donor particle contains a self-quenched fluorophore. When the labeled lipid is transferred to the acceptor particle, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity that is directly proportional to CETP activity.

Typical Protocol:

  • Reagent Preparation: A donor molecule (e.g., self-quenched fluorescent phospholipid) and an acceptor molecule (e.g., synthetic lipoprotein) are prepared in an assay buffer.

  • Sample Addition: A small volume of the CETP source (e.g., diluted patient plasma, serum, or recombinant CETP) is added to microplate wells.

  • Reaction Initiation: The donor and acceptor molecules are added to the wells to initiate the reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 1-3 hours).[16]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm or 465/535 nm).[16]

  • Quantification: Activity is calculated based on the rate of fluorescence increase relative to a standard curve.

start Start reagents Prepare Reagents: - CETP Assay Buffer - Donor Molecule (Self-Quenched) - Acceptor Molecule start->reagents sample Add CETP Source to Plate (e.g., Diluted Plasma) reagents->sample reaction Initiate Reaction: Add Donor & Acceptor Molecules sample->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Fluorescence (e.g., Ex/Em = 480/511 nm) incubation->measurement analysis Calculate CETP Activity (Rate of Fluorescence Increase) measurement->analysis end End analysis->end

Caption: Workflow for a fluorometric CETP activity assay.
Lipoprotein Analysis

The effects of this compound on lipoprotein particle size and concentration were assessed using methods such as:

  • Sequential Ultracentrifugation: To physically separate lipoprotein fractions (VLDL, LDL, HDL) based on their density.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the size and number of different lipoprotein sub-particles.[18]

Off-Target Pharmacology: Aldosterone Synthesis and Hypertension

The clinical failure of this compound was not due to its on-target CETP inhibition but to a distinct, off-target pharmacological effect that led to increased blood pressure.[1][3]

Mechanism of Off-Target Effects

Studies revealed that this compound directly stimulates adrenal corticoid synthesis, leading to elevated plasma levels of aldosterone and cortisol.[3][19] This action is independent of CETP, as the pressor effect was observed in animal models lacking the CETP gene.[3][20]

The proposed intracellular signaling pathway involves:

  • Calcium Influx: this compound appears to modulate voltage-gated L-type calcium channels in adrenocortical cells.[21]

  • Increased Intracellular Calcium: This leads to an increase in cytosolic calcium concentrations.[19]

  • Upregulation of Steroidogenic Genes: The elevated calcium acts as a second messenger, leading to the significant induction of CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), the enzymes responsible for the final steps in aldosterone and cortisol synthesis, respectively.[19][21]

This sustained increase in aldosterone production results in sodium and water retention, a decrease in serum potassium, and a subsequent elevation in systolic blood pressure.[3][4] Importantly, other CETP inhibitors with different chemical structures, such as dalcetrapib and anacetrapib, do not share this off-target effect, indicating it is specific to the this compound molecule and not a class effect of CETP inhibition.[1][21]

cluster_0 This compound This compound AdrenalCell Adrenocortical Cell LTypeChannel L-Type Ca2+ Channel This compound->LTypeChannel Ca_Influx Increased Intracellular [Ca2+] LTypeChannel->Ca_Influx Gene_Expression Upregulation of CYP11B2 Gene Ca_Influx->Gene_Expression Aldosterone Increased Aldosterone Synthesis Gene_Expression->Aldosterone BP Increased Blood Pressure & Electrolyte Imbalance Aldosterone->BP

Caption: Proposed off-target signaling pathway of this compound.
Table 3: Summary of Off-Target Clinical Findings

ParameterObserved EffectStudy Reference
Systolic Blood PressureIncrease of 4.6 - 5.4 mm Hg[12][13]
Plasma AldosteroneSignificantly increased[3][4]
Serum PotassiumDecreased[3][13]
Serum SodiumIncreased[3][13]
Serum BicarbonateIncreased[3][13]

Conclusion

References

Off-Target Aldosterone-Related Effects of Torcetrapib: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk.[1] However, its clinical development was terminated due to increased mortality and cardiovascular events observed in the ILLUMINATE trial.[2][3] A significant contributor to these adverse outcomes was identified as an off-target effect of the drug, leading to elevated aldosterone levels, subsequent electrolyte imbalances, and increased blood pressure.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence related to this compound's off-target effects on aldosterone synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical assessment of off-target liabilities.

Molecular Mechanism: A Direct, CETP-Independent Effect on Adrenal Steroidogenesis

The increase in aldosterone levels following this compound administration is not a class effect of CETP inhibitors but a specific off-target action of the this compound molecule itself.[2] This has been demonstrated in studies where other CETP inhibitors, such as anacetrapib and dalcetrapib, did not elicit the same effects on aldosterone or blood pressure.[2][6] The mechanism is independent of CETP inhibition, as evidenced by the fact that the pressor and adrenal effects are observed with this compound and structurally related molecules irrespective of their CETP inhibitory potency.[7][8]

The primary site of this off-target action is the adrenal gland, where this compound directly stimulates the synthesis and release of both aldosterone and cortisol.[4][7][9] This has been consistently shown in in vitro studies using human adrenal carcinoma cell lines, H295R and HAC15.[4][7][8]

Signaling Pathway: Intracellular Calcium Mobilization

The signaling cascade initiated by this compound in adrenal cells converges on an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8][9] Unlike angiotensin II, a physiological stimulator of aldosterone production, which causes a rapid and transient increase in [Ca²⁺]i, this compound induces a more sustained elevation of intracellular calcium.[7] This prolonged calcium signal is a key factor in the subsequent downstream events. Importantly, this calcium influx is not associated with changes in intracellular cyclic AMP (cAMP) levels.[7][8] The critical role of calcium is underscored by the finding that calcium channel blockers can completely abolish this compound-induced corticoid release.[7][8]

The elevated intracellular calcium acts as a second messenger, leading to the transcriptional upregulation of key steroidogenic enzymes. Specifically, this compound significantly induces the expression of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), the enzymes responsible for the final steps in cortisol and aldosterone biosynthesis, respectively.[4][7][9]

Torcetrapib_Aldosterone_Signaling This compound This compound Adrenal_Cell Adrenal Cortical Cell This compound->Adrenal_Cell Enters Ca_Channel L-type Calcium Channel Adrenal_Cell->Ca_Channel Activates Ca_Increase Increased Intracellular Calcium [Ca²⁺]i Ca_Channel->Ca_Increase Mediates Influx Gene_Expression Increased Gene Expression Ca_Increase->Gene_Expression Stimulates CYP11B1 CYP11B1 (11β-hydroxylase) Gene_Expression->CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) Gene_Expression->CYP11B2 Cortisol Cortisol Synthesis CYP11B1->Cortisol Aldosterone Aldosterone Synthesis CYP11B2->Aldosterone

Caption: this compound-induced aldosterone synthesis signaling pathway.

Experimental Evidence and Protocols

The off-target effects of this compound on aldosterone have been extensively studied using a combination of in vitro and in vivo models.

In Vitro Studies

Cell Lines:

  • H295R and HAC15 Human Adrenocortical Carcinoma Cells: These cell lines are well-established models for studying adrenal steroidogenesis as they express the key enzymes required for aldosterone and cortisol synthesis.[1][4][7]

Experimental Workflow:

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Start Seed H295R or HAC15 cells Incubate_Culture Incubate (e.g., 24-48h) Start->Incubate_Culture Treat Treat with this compound (various concentrations) Incubate_Culture->Treat Incubate_Treat Incubate (e.g., 24-48h) Treat->Incubate_Treat Collect_Supernatant Collect Supernatant Incubate_Treat->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_Treat->Lyse_Cells Ca_Imaging Intracellular Calcium Measurement (Fura-2 AM) Incubate_Treat->Ca_Imaging Separate Experiment Hormone_Assay Aldosterone/Cortisol Measurement (RIA, LC-MS/MS) Collect_Supernatant->Hormone_Assay RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction RT_PCR Real-Time PCR (CYP11B1, CYP11B2) RNA_Extraction->RT_PCR

Caption: In vitro experimental workflow for assessing this compound's effects.

Key Experimental Protocols:

  • Cell Culture and Treatment:

    • H295R or HAC15 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with serum.[1]

    • Cells are seeded in multi-well plates and allowed to adhere.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (typically in the nanomolar to micromolar range).[4]

    • Cells are incubated with this compound for specified durations (e.g., 24 to 48 hours).[4]

  • Aldosterone and Cortisol Measurement:

    • Supernatants from the cell cultures are collected.

    • Hormone levels are quantified using sensitive immunoassays such as Radioimmunoassay (RIA) or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high specificity and accuracy.[4]

  • Gene Expression Analysis:

    • Total RNA is extracted from the treated cells.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of CYP11B1 and CYP11B2.[4][10] Gene expression is typically normalized to a housekeeping gene.

  • Intracellular Calcium Measurement:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[11][12]

    • Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader following the addition of this compound.[13]

Quantitative Data Summary (In Vitro):

Cell LineTreatmentDurationParameterResultReference
H295RThis compound (1 µM)24hAldosterone Release~4-fold increase[4]
H295RThis compound (1 µM)48hAldosterone Release~6-fold increase[4]
H295RThis compound (1 µM)24hCortisol Release~3-fold increase[4]
HAC15This compound (1 µM)24hAldosterone ReleaseSignificant increase[4]
H295RThis compound (1 µM)24hCYP11B1 mRNA~10-fold increase[4]
H295RThis compound (1 µM)24hCYP11B2 mRNA~25-fold increase[4]
In Vivo Studies

Animal Models:

  • Rats (Sprague-Dawley, Wistar)[6][7]

  • Mice (including CETP transgenic models)[14]

  • Dogs[14]

  • Rhesus Monkeys[14]

Key Experimental Protocols:

  • Drug Administration:

    • This compound is administered via various routes, including intravenous (i.v.) infusion and oral gavage (p.o.).[7][14]

    • Dosing regimens vary depending on the animal model and study duration.

  • Blood Pressure Measurement:

    • Continuous monitoring of blood pressure in conscious, freely moving animals is achieved using radiotelemetry implants, providing the most accurate and reliable data.[6]

    • In anesthetized animals, blood pressure can be measured via arterial catheters.[7]

  • Blood Sampling and Hormone Analysis:

    • Blood samples are collected at specified time points after drug administration.

    • Plasma or serum is separated for the measurement of aldosterone, corticosterone, and electrolytes using methods such as RIA or LC-MS/MS.[7]

  • Adrenalectomy Model:

    • To confirm the adrenal-dependent nature of the pressor effect, studies are conducted in adrenalectomized rats.[7][15]

    • The pressor response to this compound is compared between sham-operated and adrenalectomized animals.[7]

Quantitative Data Summary (In Vivo):

Animal ModelThis compound Dose & RouteParameterResultReference
Rats (anesthetized)5 mg/kg i.v.Mean Arterial PressureIncrease of ~20 mmHg[7]
Rats (conscious)40 mg/kg/day p.o.Mean Arterial PressureSustained increase of ~6.5 mmHg[6]
Rhesus Monkeys (conscious)500 mg/kg p.o.Mean Arterial PressureIncrease observed[14]
Rats5 mg/kg i.v.Plasma AldosteroneSignificant increase[7]
Rats (adrenalectomized)5 mg/kg i.v.Mean Arterial PressureNo significant increase[7][15]

The Dichotomy of Aldosterone and Acute Pressor Effects

A crucial finding from in vivo studies is that while this compound consistently increases aldosterone levels, the acute pressor (blood pressure-raising) effect of the drug is not directly mediated by aldosterone.[6][15] This is demonstrated in experiments where the inhibition of steroid synthesis did not prevent the acute rise in blood pressure, whereas adrenalectomy completely abolished it.[7][15] This indicates that this compound causes the release of another, as-yet-unidentified pressor agent from the adrenal glands that is responsible for the immediate increase in blood pressure.[7] The sustained hypertension observed with chronic this compound administration, however, is likely a combination of the effects of this unknown pressor agent and the mineralocorticoid effects of elevated aldosterone.

Implications for Drug Development

The case of this compound serves as a critical lesson in drug development, highlighting the importance of thorough preclinical evaluation of off-target effects. The following are key takeaways for researchers and drug development professionals:

  • Beyond the Primary Target: It is imperative to investigate potential off-target activities, even for highly selective compounds. The adverse effects of this compound were not related to its intended mechanism of CETP inhibition.

  • Integrated Preclinical Models: A combination of in vitro and in vivo models is essential to fully characterize the pharmacological profile of a drug candidate. Cell-based assays can elucidate molecular mechanisms, while animal models are crucial for understanding systemic effects and predicting clinical outcomes.

  • Probing for Unforeseen Effects: The discovery of the aldosterone-independent pressor effect underscores the need for hypothesis-free and broad pharmacological profiling to identify unexpected activities.

  • Structural Analogs and Class Effects: Comparing the off-target profiles of structurally related and unrelated compounds acting on the same target can help distinguish between molecule-specific and class-wide effects.

Conclusion

The off-target effects of this compound on aldosterone synthesis are a well-documented phenomenon characterized by a direct, CETP-independent stimulation of adrenal steroidogenesis. The underlying mechanism involves an increase in intracellular calcium, leading to the upregulation of CYP11B1 and CYP11B2 expression. While the resulting hyperaldosteronism contributes to the long-term adverse cardiovascular profile of this compound, the acute pressor effect is mediated by a distinct, adrenal-dependent mechanism. The comprehensive body of research on this topic provides invaluable insights for the pharmaceutical industry, emphasizing the need for rigorous preclinical safety and off-target pharmacology assessment to mitigate the risk of late-stage clinical failures.

References

Torcetrapib and the Blood Pressure Regulation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk. However, its clinical development was terminated due to an unexpected increase in cardiovascular events and all-cause mortality.[1][2] Subsequent investigations revealed that this compound exerts significant off-target effects on blood pressure regulation, independent of its CETP inhibition.[3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts blood pressure, focusing on its interaction with the renin-angiotensin-aldosterone system (RAAS) and endothelial function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

The failure of this compound highlighted the critical importance of understanding the complete pharmacological profile of a drug candidate, including potential off-target effects. While effectively increasing HDL-C, this compound was found to induce hypertension, a major risk factor for cardiovascular disease.[5][6] This adverse effect was not observed with other CETP inhibitors such as anacetrapib and dalcetrapib, suggesting a molecule-specific action of this compound.[3][7] This guide delves into the molecular pathways affected by this compound that lead to elevated blood pressure, providing a comprehensive resource for researchers in pharmacology and drug development.

Off-Target Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

A primary driver of this compound-induced hypertension is its direct impact on the adrenal glands, leading to the overproduction of mineralocorticoids.

Stimulation of Aldosterone and Cortisol Synthesis

In vitro and in vivo studies have demonstrated that this compound is a potent secretagogue of aldosterone and cortisol.[8][9] This effect is a direct action on adrenocortical cells and is independent of CETP inhibition.[9][10] this compound was shown to increase the expression of CYP11B1 and CYP11B2, key enzymes in the biosynthesis of cortisol and aldosterone, respectively.[9]

Impact on Plasma Electrolytes and Blood Pressure

The resulting hyperaldosteronism leads to predictable changes in plasma electrolytes, including increased sodium and bicarbonate, and decreased potassium levels.[1][10] These electrolyte imbalances, coupled with the direct pressor effects of aldosterone, contribute to the observed increase in blood pressure.[5] Clinical trials reported a mean increase in systolic blood pressure of approximately 4.5 mmHg in patients treated with this compound.[2][8]

Adrenal-Dependent, but Potentially Aldosterone-Independent, Pressor Effect

Interestingly, while the pressor effect of this compound is dependent on the presence of intact adrenal glands, it may not be solely mediated by aldosterone.[3] Studies in adrenalectomized rats showed an absence of the blood pressure response to this compound.[8] However, inhibition of aldosterone synthesis did not completely abolish the pressor effect, suggesting the involvement of another, yet unidentified, adrenal-derived pressor agent.[3][8]

Impairment of Endothelial Function

Beyond its effects on the RAAS, this compound also adversely affects the vascular endothelium, a critical regulator of vascular tone and health.

Reduction of Nitric Oxide Bioavailability

This compound has been shown to impair endothelium-dependent vasodilation.[11][12] This is achieved by down-regulating the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator nitric oxide (NO).[11] The reduced NO bioavailability leads to a state of endothelial dysfunction, characterized by impaired vasorelaxation and a pro-inflammatory, pro-thrombotic state.

Increased Endothelin-1 Production

In addition to decreasing NO, this compound increases the production of endothelin-1 (ET-1), a potent vasoconstrictor.[11][13] This dual effect of reducing a key vasodilator while increasing a powerful vasoconstrictor significantly contributes to the hypertensive phenotype observed with this compound treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound's effects on blood pressure and related biomarkers.

Table 1: Effect of this compound on Blood Pressure in Clinical Trials

Study/ParameterThis compound GroupControl GroupReference
ILLUMINATE Trial
Change in Systolic BP (mmHg)+4.5No significant change[2][8]
Change in Diastolic BP (mmHg)+2.1No significant change[8]
RADIANCE 1 & 2 Trials
Change in Systolic BP (mmHg)+2.8 to +4.1No significant change[14]
Change in Diastolic BP (mmHg)+1.0 to +1.2No significant change[14]

Table 2: Effect of this compound on Plasma Electrolytes and Aldosterone

ParameterChange with this compoundReference
Plasma SodiumIncreased[1][10]
Plasma PotassiumDecreased[1][10]
Plasma BicarbonateIncreased[1][10]
Plasma AldosteroneIncreased[5][8]

Table 3: Effect of this compound on Endothelial Function Markers (Preclinical)

ParameterChange with this compoundReference
eNOS mRNA and ProteinDecreased[11]
Nitric Oxide (NO) ReleaseReduced[11]
Endothelin-1 (ET-1) Tissue ContentIncreased[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Renin-Angiotensin-Aldosterone System (RAAS) Activity

Objective: To measure plasma aldosterone and renin activity in response to this compound administration.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHR) or other appropriate models.[15]

  • Drug Administration: Administer this compound or vehicle control orally for a specified period (e.g., 5 days).[15]

  • Blood Collection: Collect blood samples at baseline and at the end of the treatment period via tail vein or cardiac puncture.

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Aldosterone Measurement: Quantify plasma aldosterone concentration using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[10]

  • Renin Activity Measurement: Determine plasma renin activity by measuring the rate of angiotensin I generation from endogenous angiotensinogen, typically using an RIA kit.

  • Data Analysis: Compare the changes in aldosterone and renin activity between the this compound-treated and control groups using appropriate statistical tests.

Evaluation of Endothelial Function

Objective: To assess endothelium-dependent vasodilation in response to this compound.

Protocol:

  • Method: Flow-mediated dilation (FMD) of the brachial artery is a widely used non-invasive method.[16][17]

  • Procedure:

    • Acquire a baseline ultrasound image of the brachial artery and measure its diameter.

    • Inflate a blood pressure cuff on the forearm to suprasystolic pressure (e.g., 200-300 mmHg) for 5 minutes to induce reactive hyperemia.

    • Deflate the cuff and record the brachial artery diameter continuously for several minutes.

    • The maximum diameter achieved after cuff release is used to calculate the FMD, expressed as the percentage change from the baseline diameter.

  • Alternative Invasive Method: In animal models, isolated aortic rings can be used to assess vasorelaxation in response to acetylcholine (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator).[11]

  • Data Analysis: Compare the FMD or the dose-response curves for vasorelaxation between this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Torcetrapib_BP_Pathway cluster_this compound This compound cluster_adrenal Adrenal Gland cluster_kidney Kidney cluster_vessel Blood Vessel cluster_outcome This compound This compound Adrenal Adrenocortical Cells This compound->Adrenal Direct Stimulation Endothelium Endothelial Cells This compound->Endothelium Direct Effect Aldosterone ↑ Aldosterone Synthesis Adrenal->Aldosterone Pressor ↑ Unknown Pressor Agent Adrenal->Pressor Kidney ↑ Na+ & H2O Retention ↓ K+ Retention Aldosterone->Kidney Vasoconstriction Vasoconstriction Pressor->Vasoconstriction BP ↑ Blood Pressure Kidney->BP NO ↓ Nitric Oxide (NO) Endothelium->NO ET1 ↑ Endothelin-1 (ET-1) Endothelium->ET1 NO->Vasoconstriction Inhibits ET1->Vasoconstriction Vasoconstriction->BP

Caption: this compound's multifaceted impact on blood pressure regulation.

RAAS_Assessment_Workflow start Start: Animal Model (e.g., SHR) drug Drug Administration: This compound or Vehicle start->drug blood Blood Collection (Baseline & Post-treatment) drug->blood plasma Plasma Separation (Centrifugation) blood->plasma analysis Biochemical Analysis plasma->analysis aldo Aldosterone Assay (RIA/ELISA) analysis->aldo renin Renin Activity Assay (RIA) analysis->renin stats Statistical Analysis (Comparison of Groups) aldo->stats renin->stats end End: Assess RAAS Activity stats->end

Caption: Experimental workflow for assessing RAAS activity.

Endothelial_Function_Workflow start Start: Human Subject or Animal Model baseline Baseline Brachial Artery Ultrasound Measurement start->baseline occlusion Forearm Cuff Occlusion (5 minutes, >200 mmHg) baseline->occlusion hyperemia Cuff Deflation & Reactive Hyperemia occlusion->hyperemia post_measure Post-Deflation Artery Diameter Measurement hyperemia->post_measure calculation Calculate Flow-Mediated Dilation (% Change) post_measure->calculation end End: Assess Endothelial Function calculation->end

Caption: Workflow for Flow-Mediated Dilation (FMD) measurement.

Conclusion

The case of this compound serves as a critical lesson in drug development, emphasizing the necessity of thorough preclinical evaluation of off-target effects. Its adverse impact on blood pressure, mediated through direct stimulation of adrenal steroidogenesis and induction of endothelial dysfunction, ultimately outweighed its beneficial effects on HDL-C. This technical guide provides a comprehensive overview of the intricate pathways involved in this compound-induced hypertension, offering valuable insights for the development of safer and more effective cardiovascular therapies. Understanding these mechanisms is paramount to avoiding similar pitfalls in the future and advancing the field of cardiovascular pharmacology.

References

Structural Basis for Torcetrapib's Inhibition of Cholesteryl Ester Transfer Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a once-promising agent in the landscape of cardiovascular drug development, targeted the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a process implicated in the pathogenesis of atherosclerosis. By inhibiting CETP, this compound was designed to raise HDL cholesterol levels, a therapeutic strategy aimed at reducing cardiovascular risk. Although the clinical development of this compound was ultimately halted due to off-target effects, the extensive research into its mechanism of action has provided invaluable insights into the structural biology of CETP and the principles of its inhibition. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound's interaction with CETP.

Mechanism of Inhibition: A Non-Productive Ternary Complex

This compound inhibits CETP through a sophisticated molecular mechanism. It binds with a 1:1 stoichiometry deep within the N-terminal hydrophobic tunnel of the protein. This binding physically obstructs the passageway required for lipid transfer.[1][2] Beyond simple steric hindrance, this compound's binding induces a conformational state in CETP that promotes the formation of a non-productive complex with HDL. This is supported by surface plasmon resonance data indicating that this compound increases the affinity of CETP for HDL by approximately five-fold. While this compound enhances the formation of binary complexes between CETP and either HDL or LDL, it concurrently decreases the formation of the essential HDL-CETP-LDL ternary complex required for lipid transfer.[3][4]

Quantitative Analysis of this compound-CETP Interaction

The potency of this compound has been quantified in various biochemical assays. While direct binding affinity constants (Kd or Ki) and thermodynamic parameters from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the reviewed literature, IC50 values provide a strong indication of its inhibitory efficacy.

Assay TypeCETP SourceIC50 ValueReference(s)
Fluorogenic CE Transfer AssayRecombinant Human13 ± 2.7 nM[5]
Fluorogenic CE Transfer AssayRabbit Serum3.56 nM
Whole Human Plasma InhibitionHuman Plasma37 nM[1]
Whole Human Plasma InhibitionHuman Plasma50 nM[1]

Note: IC50 values are dependent on assay conditions, including substrate and enzyme concentrations. The relationship between IC50 and the true inhibition constant (Ki) is complex and influenced by the mode of inhibition. For a non-competitive inhibitor like this compound, the IC50 is expected to be a reasonable approximation of the Ki.

Structural Insights from X-Ray Crystallography

The crystal structure of the human CETP in complex with this compound (PDB ID: 4F2A) has been solved to a resolution of 2.6 Å, providing a detailed atomic-level view of the interaction.[1][2]

Key Structural Features:

  • Binding Site: this compound is buried within the N-terminal hydrophobic pocket of CETP.[1]

  • Conformational Changes: Upon binding, this compound displaces a phospholipid molecule and induces a significant shift in the conformation of a bound cholesteryl ester within the N-terminal pocket. The lipids in the C-terminal pocket remain largely undisturbed.[1][2][6]

  • Molecular Interactions: The binding is predominantly driven by hydrophobic interactions between this compound and non-polar residues lining the tunnel.[1]

Experimental Protocols

X-Ray Crystallography of the CETP-Torcetrapib Complex (PDB: 4F2A)

This protocol is based on the methods described for the determination of the crystal structure.

a) Protein Expression and Purification:

  • Expression: Recombinant human CETP is expressed in a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, to ensure proper post-translational modifications, including glycosylation.

  • Purification: The secreted CETP is purified from the cell culture medium using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography, to achieve a purity of >95%.

b) Crystallization:

  • Method: Hanging drop vapor diffusion is the utilized method.

  • Protein Concentration: Purified CETP is concentrated to approximately 10 mg/mL.

  • Crystallization Conditions: The protein solution is mixed in a 1:1 ratio with a reservoir solution containing 0.1 M HEPES pH 7.5, 0.2 M MgCl2, and 27-35% (w/v) PEG 400.

  • Crystal Soaking: Holo-CETP crystals are soaked in a mother liquor solution saturated with this compound for several days at 4°C to allow for inhibitor binding.

  • Cryo-protection: Crystals are directly cooled in liquid nitrogen prior to data collection.

c) Data Collection and Structure Determination:

  • Data Collection: X-ray diffraction data are collected at a synchrotron source.

  • Data Processing: Diffraction data are processed using software suites such as HKL-2000.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-CETP structure as a search model. The model is then refined using programs like those in the CCP4 suite, with manual model building in COOT.

Fluorometric CETP Activity Assay

This protocol is a generalized procedure based on commercially available kits for measuring CETP-mediated neutral lipid transfer.

a) Principle:

The assay utilizes a donor particle containing a self-quenched fluorescently labeled neutral lipid. In the presence of CETP, this lipid is transferred to an acceptor particle, leading to dequenching and a measurable increase in fluorescence.

b) Materials:

  • CETP Donor Molecule (self-quenched fluorescent lipid)

  • CETP Acceptor Molecule

  • CETP Assay Buffer

  • This compound or other inhibitors

  • Source of CETP (e.g., human plasma, serum, or recombinant protein)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths are dependent on the specific fluorophore, e.g., ~485 nm / ~515 nm)

c) Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the CETP source as required.

  • Reaction Setup: In a 96-well plate, add the CETP source, assay buffer, and either this compound solution or vehicle control.

  • Initiation of Reaction: Add the donor and acceptor molecules to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.

  • Data Analysis: Calculate the rate of lipid transfer from the linear portion of the fluorescence versus time plot. Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

CETP Lipid Transfer Pathway and Inhibition by this compound

CETP_Inhibition_Pathway cluster_0 Normal CETP Function cluster_1 Inhibition by this compound HDL HDL (CE-rich) CETP_free Free CETP HDL->CETP_free Binds VLDL_LDL VLDL/LDL (TG-rich) CETP_free->VLDL_LDL Binds CETP_VLDLLDL CETP-VLDL/LDL Complex VLDL_LDL->CETP_VLDLLDL TG Transfer CETP_HDL CETP-HDL Complex CETP_HDL->HDL CE Transfer CETP_HDL->CETP_VLDLLDL Forms Ternary Complex This compound This compound CETP_free2 Free CETP This compound->CETP_free2 Binds CETP_inhibited CETP-Torcetrapib Complex HDL2 HDL CETP_inhibited->HDL2 Binds with high affinity Nonproductive_complex Non-productive CETP-HDL Complex Block Lipid Transfer Blocked Nonproductive_complex->Block

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Determining CETP-Torcetrapib Crystal Structure

Crystallography_Workflow start Start: Recombinant human CETP purification Protein Purification (Chromatography) start->purification crystallization Crystallization (Hanging Drop Vapor Diffusion) purification->crystallization soaking Crystal Soaking with this compound crystallization->soaking cryo Cryo-cooling (Liquid Nitrogen) soaking->cryo diffraction X-ray Diffraction Data Collection cryo->diffraction phasing Structure Solution (Molecular Replacement) diffraction->phasing refinement Model Building and Refinement phasing->refinement end End: CETP-Torcetrapib Complex Structure (4F2A) refinement->end

Caption: Workflow for CETP-Torcetrapib co-crystal structure determination.

Logical Relationship of this compound Binding and Inhibition

Logical_Relationship This compound This compound Binding Binding Event (Hydrophobic Interactions) This compound->Binding CETP_Tunnel CETP Hydrophobic Tunnel (N-terminal) CETP_Tunnel->Binding Blockage Physical Blockage of Tunnel Binding->Blockage Conformation Conformational Change in CETP Binding->Conformation Inhibition Inhibition of Lipid Transfer Blockage->Inhibition HDL_Affinity Increased Affinity for HDL Conformation->HDL_Affinity Nonproductive_Complex Formation of Non-productive Complex HDL_Affinity->Nonproductive_Complex Nonproductive_Complex->Inhibition

Caption: Logical flow of this compound's inhibitory action on CETP.

References

Torcetrapib's Influence on HDL and LDL Particle Size: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular disease risk. By blocking CETP, this compound disrupts the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition leads to an accumulation of cholesteryl esters within HDL particles, thereby increasing HDL-C levels and altering the size and composition of both HDL and LDL particles.[1] This technical guide provides an in-depth analysis of the quantitative effects of this compound on HDL and LDL particle size, details the experimental methodologies used to assess these changes, and illustrates the underlying biochemical pathways.

Core Mechanism of Action: CETP Inhibition

Cholesteryl ester transfer protein (CETP) facilitates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to two primary consequences: an increase in the cholesteryl ester content of HDL particles and a corresponding decrease in the cholesteryl ester content of LDL and VLDL. This remodeling of lipoprotein particles results in an increase in the size of both HDL and LDL particles.

CETP_Inhibition cluster_hdl HDL Metabolism cluster_vldl_ldl VLDL/LDL Metabolism HDL HDL (High-Density Lipoprotein) CE_HDL Cholesteryl Esters HDL->CE_HDL carries CETP CETP (Cholesteryl Ester Transfer Protein) CE_HDL->CETP transfer from VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein TG Triglycerides VLDL_LDL->TG carries VLDL_LDL->CETP TG transfer from CETP->HDL TG transfer to CETP->VLDL_LDL transfer to This compound This compound This compound->CETP Inhibits

Figure 1: Mechanism of CETP Inhibition by this compound.

Quantitative Impact on Lipoprotein Particle Size and Subclasses

Clinical studies have demonstrated that this compound administration leads to significant alterations in the size and distribution of HDL and LDL subclasses. Nuclear Magnetic Resonance (NMR) spectroscopy and Gradient Gel Electrophoresis (GGE) have been pivotal in quantifying these changes.

A key study revealed that in subjects with low HDL-C levels, daily administration of 120 mg of this compound for four weeks resulted in a notable increase in the mean diameter of LDL particles from 20.4 nm to 21.4 nm. A twice-daily dosage further increased the mean diameter to 21.9 nm.[2] Concurrently, there was a significant shift in the distribution of LDL subclasses, with a 73% decrease in small, dense LDL particles in subjects not receiving concurrent atorvastatin therapy.[2]

This compound's effect on HDL particle size was even more pronounced. The same study reported a 323% increase in the concentration of large HDL (HDL2) particles in subjects also treated with atorvastatin, and an 87% increase in those without statin co-administration.[2] A sub-study of the ILLUMINATE trial further elucidated the changes within HDL subclasses, showing that this compound treatment significantly and equally increased the levels of LpA-I and LpA-I:A-II, which are major protein-defined subclasses of HDL.[3]

Data Summary Tables

Table 1: Effect of this compound on LDL Particle Size and Subclasses

ParameterTreatment GroupBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeReference
Mean LDL Particle Diameter (nm)120 mg this compound daily (no atorvastatin)20.4 ± 0.8921.4 ± 0.79+4.9%[2]
Mean LDL Particle Diameter (nm)120 mg this compound twice daily (no atorvastatin)20.4 ± 0.8221.9 ± 0.15+7.4%[2]
Small LDL Cholesterol120 mg this compound daily (no atorvastatin)Not ReportedNot Reported-73%[2]

Table 2: Effect of this compound on HDL Particle Size and Subclasses

ParameterTreatment GroupPercentage Change from PlaceboReference
Large HDL (HDL2) Cholesterol120 mg this compound daily (with atorvastatin)+323%[2]
Large HDL (HDL2) Cholesterol120 mg this compound daily (no atorvastatin)+87%[2]
LpA-I SubclassThis compound (ILLUMINATE trial)Significantly Increased[3]
LpA-I:A-II SubclassThis compound (ILLUMINATE trial)Significantly Increased[3]

Experimental Protocols

The quantification of lipoprotein particle size and subclasses in this compound clinical trials relied on specialized analytical techniques. The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-throughput method that allows for the simultaneous quantification of lipoprotein particle number and size.

  • Principle: This technique exploits the fact that lipid molecules within different lipoprotein particles have distinct magnetic properties. The terminal methyl groups of lipids emit characteristic signals in a magnetic field, and the frequency and line shape of these signals are dependent on the size and composition of the lipoprotein particle in which they reside. By deconvoluting the complex NMR signal from plasma, the concentration and average size of various lipoprotein subclasses can be determined.

  • Sample Preparation: Plasma or serum samples are typically used with minimal preparation. A small volume of the sample is mixed with a buffer containing a known concentration of a reference compound for signal calibration.

  • Instrumentation and Data Acquisition: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire proton (¹H) NMR spectra. The temperature is strictly controlled during the experiment, often at 37°C, to mimic physiological conditions.

  • Data Analysis: The acquired spectra are processed using specialized software that performs a deconvolution of the lipid methyl signal. This process involves fitting the observed signal to a series of pre-defined signals corresponding to different lipoprotein subclasses. The amplitudes of these fitted signals are then used to calculate the particle concentration of each subclass.

NMR_Workflow Start Plasma/Serum Sample Preparation Sample Preparation (Buffering and Calibration Standard) Start->Preparation NMR ¹H NMR Spectroscopy (e.g., 400 MHz) Preparation->NMR Deconvolution Spectral Deconvolution (Lipid Methyl Signal) NMR->Deconvolution Quantification Quantification of Lipoprotein Subclasses (Particle Number and Size) Deconvolution->Quantification End Results Quantification->End

Figure 2: Experimental Workflow for NMR Lipoprotein Analysis.
Gradient Gel Electrophoresis (GGE)

GGE is a technique that separates lipoprotein particles based on their size.

  • Principle: Lipoprotein particles are subjected to an electric field within a polyacrylamide gel that has a continuous gradient of pore sizes. Smaller particles migrate further through the gel matrix than larger particles. The migration distance is inversely proportional to the particle size.

  • Sample Preparation: Plasma or serum samples are mixed with a loading buffer containing a tracking dye.

  • Gel Electrophoresis: The samples are loaded into the wells of a pre-cast polyacrylamide gradient gel (e.g., 2-16% or 4-30% acrylamide). The electrophoresis is run at a constant voltage or current for a specific duration in a temperature-controlled environment.

  • Staining and Analysis: After electrophoresis, the gel is stained with a lipid-specific dye (e.g., Sudan Black B) to visualize the lipoprotein bands. The migration distance of each band is measured and compared to the migration of standards of known particle size. Densitometry is used to quantify the relative abundance of each lipoprotein subclass.

GGE_Workflow Start Plasma/Serum Sample Preparation Sample Preparation (Loading Buffer) Start->Preparation Electrophoresis Gradient Gel Electrophoresis (e.g., 2-16% Polyacrylamide) Preparation->Electrophoresis Staining Lipid Staining (e.g., Sudan Black B) Electrophoresis->Staining Analysis Densitometric Analysis (Particle Size and Concentration) Staining->Analysis End Results Analysis->End

Figure 3: Experimental Workflow for GGE Lipoprotein Analysis.

Conclusion

The CETP inhibitor this compound induces significant changes in lipoprotein metabolism, leading to a notable increase in the particle size of both HDL and LDL. Quantitative analysis using advanced techniques such as NMR spectroscopy and gradient gel electrophoresis has been instrumental in characterizing these effects. Specifically, this compound promotes a shift towards larger, more buoyant HDL and LDL particles, while reducing the concentration of small, dense LDL. Despite these seemingly beneficial effects on lipoprotein profiles, the clinical development of this compound was terminated due to off-target adverse effects.[1] Nevertheless, the study of this compound has provided valuable insights into the role of CETP in lipoprotein metabolism and the potential of CETP inhibition as a therapeutic strategy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of lipidology and drug development.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Torcetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib (CP-529,414) is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Developed with the therapeutic goal of raising high-density lipoprotein cholesterol (HDL-C) levels, it was investigated for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The mechanism involves inhibiting CETP-mediated transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, thereby increasing HDL-C and decreasing low-density lipoprotein cholesterol (LDL-C).[1][2] Despite its promising lipid-modifying effects, the clinical development of this compound was terminated due to off-target effects leading to increased mortality.[3]

This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of this compound. A thorough understanding of these characteristics is crucial for researchers involved in the study of CETP inhibitors, related molecular scaffolds, and the broader field of cardiovascular drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
IUPAC Name ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylatePubChem
Synonyms CP-529,414, (–)-TorcetrapibCayman Chemical
CAS Number 262352-17-0ChemicalBook
Molecular Formula C₂₆H₂₅F₉N₂O₄MedChemExpress, ChemicalBook
Molecular Weight 600.47 g/mol MedChemExpress, ChemicalBook
Appearance Off-White Low Melting Solid / Crystalline SolidChemicalBook, Cayman Chemical
Melting Point 54-58 °CChemicalBook
Boiling Point 504.8 ± 50.0 °C (Predicted)ChemicalBook
Density 1.42 g/cm³ (Predicted)ChemicalBook
pKa (Strongest Basic) -1.7 (Predicted)DrugBank
UV/Vis. λmax 251 nmCayman Chemical

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in in-vitro and in-vivo studies, as well as for its formulation.

SolventSolubilitySource(s)
DMSO ≥ 100 mg/mL (166.54 mM)MedChemExpress
> 5 mg/mLChemicalBook
~1 mg/mLCayman Chemical
Soluble to 50 mMR&D Systems
Ethanol ~2 mg/mLCayman Chemical
Dimethylformamide (DMF) ~0.5 mg/mLCayman Chemical
10% DMSO >> 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (4.16 mM)MedChemExpress
10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (4.16 mM)MedChemExpress
Water 0.00589 mg/mL (Predicted)DrugBank

Stability and Degradation

Understanding the stability of a drug candidate is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Storage and Stability

This compound exhibits good stability when stored under appropriate conditions. As a solid, it is supplied as a crystalline material and should be stored at -20°C, where it is stable for at least four years.[4] In solvent, stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year to prevent degradation.[5] It is recommended to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific experimental data on the forced degradation of this compound is not extensively available in the public domain, the general approach involves subjecting the drug to harsh conditions to accelerate its decomposition. These studies are crucial for developing stability-indicating analytical methods. The typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. A target degradation of 5-20% is generally considered optimal for these studies.[6]

Based on the structure of this compound, which includes carbamate and ester functional groups, it is susceptible to hydrolysis under acidic and basic conditions. The quinoline ring and other aromatic components may be susceptible to oxidation and photolytic degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are crucial for reproducible research. The following sections outline generalized methodologies for forced degradation studies, which are fundamental for developing a stability-indicating assay.

General Protocol for Forced Degradation Studies

The objective is to generate a degradation level of approximately 5-20% to ensure that the analytical method can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

  • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a predefined period (e.g., 2, 4, 8, 24 hours).

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH.

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a set time.

  • After incubation, cool and neutralize the solution with an equivalent amount of HCl.

  • Dilute the final solution with the mobile phase for analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified duration, protected from light.

  • Analyze the solution at different time points.

5. Thermal Degradation:

  • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a period of up to several days.

  • Also, subject the stock solution to the same thermal stress.

  • At various time points, withdraw samples, dissolve (if solid), and dilute for analysis.

6. Photolytic Degradation:

  • Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the samples after the exposure period.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to analyze the samples from forced degradation studies. While a specific validated method for this compound's degradation products is not detailed in the available literature, a general approach would be as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (251 nm) or using a photodiode array (PDA) detector to assess peak purity.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Injection Volume: Typically 10-20 µL.

The method must be validated according to ICH guidelines to demonstrate specificity (the ability to resolve the parent drug from all degradation products), linearity, accuracy, precision, and robustness.

Signaling Pathways and Workflows

Mechanism of Action: CETP Inhibition

This compound functions by binding to CETP and inducing a nonproductive complex between the transfer protein and HDL.[7] This action blocks the transfer of cholesteryl esters (CE) from HDL to VLDL and LDL, and the reciprocal transfer of triglycerides (TG) to HDL. The net effect is an increase in the plasma concentration of larger, CE-rich HDL particles and a decrease in LDL levels.

CETP_Inhibition_Pathway cluster_outcomes Pharmacological Effect VLDL VLDL / LDL (ApoB-containing) CETP CETP VLDL->CETP TG HDL HDL (ApoA-I-containing) HDL->CETP CE Nonproductive_Complex CETP-HDL Nonproductive Complex HDL->Nonproductive_Complex CETP->VLDL CE CETP->HDL TG CETP->Nonproductive_Complex This compound This compound This compound->CETP Binds & Inhibits Increased_HDL Increased HDL-C (CE-rich HDL) Decreased_LDL Decreased LDL-C Nonproductive_Complex->Increased_HDL Leads to Nonproductive_Complex->Decreased_LDL Leads to

Mechanism of CETP inhibition by this compound.
Off-Target Effect: Aldosterone and Cortisol Synthesis

A significant off-target effect identified during clinical trials was the stimulation of adrenal steroid biosynthesis, independent of CETP inhibition. This compound was found to increase intracellular calcium levels in adrenal cells, leading to the upregulation of key enzymes (CYP11B1 and CYP11B2) involved in the synthesis of cortisol and aldosterone, respectively.[6] This effect contributed to the observed increases in blood pressure.

Aldosterone_Pathway This compound This compound Adrenal_Cell Adrenal Cell This compound->Adrenal_Cell Acts on Ca_Influx Increased Intracellular [Ca²⁺] Adrenal_Cell->Ca_Influx CYP11B2 CYP11B2 Gene Expression ↑ Ca_Influx->CYP11B2 Upregulates CYP11B1 CYP11B1 Gene Expression ↑ Ca_Influx->CYP11B1 Upregulates Aldosterone Aldosterone Synthesis ↑ CYP11B2->Aldosterone Cortisol Cortisol Synthesis ↑ CYP11B1->Cortisol BP Increased Blood Pressure Aldosterone->BP

Off-target pathway of this compound on adrenal steroid synthesis.
Experimental Workflow: Forced Degradation Study

The process of conducting a forced degradation study follows a structured workflow, from stressing the drug substance to analyzing the resulting samples to validate a stability-indicating method.

Forced_Degradation_Workflow cluster_stress Stress Types Start Start: This compound API Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Samples Generate Stressed Samples Analysis Analyze via Stability-Indicating HPLC Method Samples->Analysis Data Data Evaluation: - Peak Purity - Mass Balance - Degradant Identification Analysis->Data End Method Validated Data->End Acid->Samples Base->Samples Oxidation->Samples Thermal->Samples Photo->Samples

Generalized workflow for a forced degradation study.

References

An In-Depth Technical Guide to the Binding Kinetics of Torcetrapib with Cholesteryl Ester Transfer Protein (CETP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torcetrapib, a once-promising agent for raising high-density lipoprotein (HDL) cholesterol, inhibits the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. By inhibiting this process, this compound was designed to increase HDL levels, a strategy aimed at reducing the risk of atherosclerotic cardiovascular disease.[1] Although its development was halted due to off-target effects, the study of this compound's interaction with CETP remains a valuable model for understanding the binding kinetics and mechanism of action of small molecule inhibitors targeting lipid transfer proteins. This technical guide provides a comprehensive overview of the binding kinetics of this compound with the CETP protein, detailing available quantitative data, experimental protocols, and the underlying molecular interactions.

Binding Kinetics and Affinity

The interaction between this compound and CETP is characterized by a direct binding event with a 1:1 stoichiometry.[2] While specific dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) values for the direct interaction are not extensively reported in publicly available literature, the potent inhibitory action of this compound is well-documented through its low nanomolar half-maximal inhibitory concentration (IC50) values in various activity assays.

Quantitative Binding and Inhibition Data
ParameterValueAssay ConditionReference
IC50 (³H-HDL cholesteryl ester transfer)52 nMWhole human plasma (CETP concentration of 37 nM)[3]
IC50 (¹⁴C-LDL cholesteryl ester transfer)65 nMWhole human plasma (CETP concentration of 37 nM)[3]
IC50 (Fluorogenic CETP activity assay)13 ± 3 nMIn vitro assay[4]
Binding Stoichiometry 1:1Not specified[2]
Increase in CETP affinity for HDL ~5-foldSurface Plasmon Resonance[2]

These IC50 values, consistently in the low nanomolar range, indicate a high-affinity interaction between this compound and CETP, which is a prerequisite for its potent inhibition of cholesteryl ester transfer.

Mechanism of Action and Binding Site

This compound exerts its inhibitory effect by binding to the N-terminal side of the hydrophobic tunnel within the CETP protein.[5][6] This binding event physically obstructs the passage of neutral lipids, such as cholesteryl esters and triglycerides, through the tunnel, thereby inhibiting their transfer between lipoproteins.[6][7]

The binding of this compound induces a conformational change in CETP, leading to the formation of a more stable, non-productive complex between CETP and HDL.[3][7] This increased affinity for HDL effectively sequesters CETP, further contributing to the inhibition of its lipid transfer activity.[2]

Mechanism of this compound Inhibition of CETP cluster_0 Normal CETP Function cluster_1 Inhibition by this compound CETP CETP Protein HDL HDL CETP->HDL Binds VLDL_LDL VLDL/LDL CETP->VLDL_LDL Binds CETP_this compound CETP-Torcetrapib Complex HDL->CETP Cholesteryl Ester Transfer CETP_Torcetrapib_HDL Blocks Lipid Transfer VLDL_LDL->CETP Triglyceride Transfer This compound This compound This compound->CETP Binds to N-terminal pocket CETP_this compound->CETP_Torcetrapib_HDL Increased affinity for HDL CETP_HDL CETP-HDL Complex

This compound Inhibition of CETP Lipid Transfer

Experimental Protocols

Detailed experimental protocols for determining the binding kinetics of this compound to CETP are not consistently available in a single source. However, by compiling information from various studies, we can outline the methodologies for key experiments.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the target protein.

Objective: To determine the binding affinity (Ki) of this compound for CETP.

Materials:

  • Purified recombinant human CETP

  • [³H]this compound (radioligand)

  • Unlabeled this compound (competitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% BSA

  • Scintillation fluid

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Workflow:

Radioligand Binding Assay Workflow A Prepare reaction mix: - Purified CETP - [3H]this compound (constant concentration) - Unlabeled this compound (increasing concentrations) B Incubate at room temperature A->B C Transfer to filter plate B->C D Wash to remove unbound ligand C->D E Dry filters and add scintillation fluid D->E F Measure radioactivity E->F G Data Analysis: - Plot bound radioactivity vs. log[competitor] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation F->G

Radioligand Binding Assay Workflow

Procedure:

  • In a 96-well plate, combine purified CETP, a fixed concentration of [³H]this compound, and increasing concentrations of unlabeled this compound in the assay buffer.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Transfer the reaction mixtures to a 96-well filter plate and apply a vacuum to separate the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound [³H]this compound as a function of the logarithm of the unlabeled this compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It can provide kinetic data such as association (kon) and dissociation (koff) rates, as well as the equilibrium dissociation constant (Kd).

Objective: To determine the kon, koff, and Kd of the this compound-CETP interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant human CETP

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (e.g., EDC/NHS)

Workflow:

Surface Plasmon Resonance Workflow A Immobilize CETP onto sensor chip B Inject varying concentrations of this compound (analyte) A->B C Monitor association phase (binding) B->C D Inject running buffer C->D E Monitor dissociation phase D->E F Regenerate sensor surface E->F G Data Analysis: - Fit sensorgrams to a binding model (e.g., 1:1 Langmuir) - Determine kon, koff, and Kd F->G

Surface Plasmon Resonance Workflow

Procedure:

  • Immobilize purified CETP onto the surface of a sensor chip using standard amine coupling chemistry.

  • Inject a series of this compound concentrations over the sensor surface and a reference flow cell.

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association of this compound with CETP.

  • After the association phase, inject running buffer to monitor the dissociation of the this compound-CETP complex.

  • Regenerate the sensor surface to remove any bound this compound before the next injection.

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the this compound-CETP interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant human CETP

  • This compound

  • Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)

Workflow:

Isothermal Titration Calorimetry Workflow A Dialyze CETP and dissolve this compound in the same buffer B Load CETP into the sample cell and this compound into the syringe A->B C Perform a series of injections of this compound into the sample cell B->C D Measure the heat change after each injection C->D E Data Analysis: - Integrate the heat pulses - Plot heat change per mole of injectant vs. molar ratio - Fit the data to a binding model to determine Kd, n, ΔH, and ΔS D->E

References

Methodological & Application

Application Note: Torcetrapib In Vitro CETP Inhibition Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro Cholesteryl Ester Transfer Protein (CETP) inhibition assay using the specific inhibitor, Torcetrapib. CETP is a critical plasma protein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.[2] this compound is a potent and selective inhibitor of CETP.[3] This application note outlines a common fluorometric assay method, presents key quantitative data for this compound, and includes diagrams illustrating the CETP pathway and the experimental workflow.

Quantitative Data: this compound CETP Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The IC50 values for this compound can vary depending on the specific assay conditions and methodology employed. Below is a summary of reported values.

Assay TypeCETP SourceIC50 Value (nM)Reference
Fluorogenic AssayNot Specified13 ± 3[4]
Roar RB-CETP AssayNot Specified4.5[5]
³H-HDL Cholesteryl Ester TransferHuman Plasma52[6]
¹⁴C-LDL Cholesteryl Ester TransferHuman Plasma65[6]
CETP Mechanism of Action and Inhibition by this compound

CETP mediates the exchange of neutral lipids between lipoproteins. It transfers cholesteryl esters from anti-atherogenic HDL to pro-atherogenic VLDL and LDL in exchange for triglycerides.[1] By inhibiting CETP, this compound blocks this transfer, which results in an increase in HDL cholesterol and a decrease in LDL cholesterol.[2]

CETP_Pathway cluster_lipoproteins Lipoproteins HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Esters (CE) LDL_VLDL VLDL / LDL (Low-Density Lipoproteins) LDL_VLDL->CETP Triglycerides (TG) CETP->HDL Triglycerides (TG) CETP->LDL_VLDL Cholesteryl Esters (CE) This compound This compound This compound->CETP Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition by this compound.

Detailed Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol is based on commercially available fluorometric assay kits that measure the transfer of a self-quenched fluorescent neutral lipid from a donor particle to an acceptor particle.[7][8]

Principle of the Assay

The assay utilizes a donor lipoprotein particle containing a fluorescently labeled lipid that is self-quenched. In the presence of active CETP, this lipid is transferred to an acceptor lipoprotein particle, leading to de-quenching and a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to CETP activity. A CETP inhibitor like this compound will block this transfer, resulting in a reduced fluorescence signal.

Materials and Reagents
  • CETP Fluorometric Assay Kit (containing Donor Particles, Acceptor Particles, and Assay Buffer)

  • This compound (CAS 262352-17-0)[9]

  • Dimethyl sulfoxide (DMSO), anhydrous[9]

  • CETP Source: Human plasma, rabbit serum, or purified recombinant CETP[7]

  • 96-well black, flat-bottom microplates suitable for fluorescence assays

  • Multi-channel pipettes

  • Fluorescence microplate reader with filters for Ex/Em = 465/535 nm[5][8]

  • 37°C incubator (a water bath is recommended for stable temperature control)[5]

  • Plate sealers

Reagent Preparation
  • Assay Buffer: Warm to room temperature before use.

  • CETP Source (Plasma): Dilute the plasma sample 10-fold with CETP Assay Buffer.[8] Keep the diluted sample on ice until use.

  • This compound Stock Solution (10 mM): Dissolve 6.0 mg of this compound (MW: 600.47 g/mol ) in 1 mL of fresh, anhydrous DMSO to create a 10 mM stock solution.[8][9]

  • This compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations. For a typical IC50 curve, a 7-point dilution series is recommended. For example, prepare a 6.25 µM working solution and serially dilute from there.[8] Use DMSO as the 0 µM inhibitor blank (vehicle control).[8]

Assay Procedure

The following workflow outlines the steps for setting up the assay plate. All samples, controls, and standards should be run in duplicate.[8]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_this compound 1. Prepare this compound Serial Dilutions in DMSO add_inhibitor 5. Add 2 µL this compound Dilution or DMSO (Vehicle) prep_this compound->add_inhibitor prep_plasma 2. Dilute Plasma Sample (1:10 with Assay Buffer) add_plasma 6. Add 10 µL Diluted Plasma to initiate reaction prep_plasma->add_plasma prep_master_mix 3. Prepare Master Reaction Mix (Buffer, Donor, Acceptor) add_mix 4. Add 188 µL Master Mix to each well prep_master_mix->add_mix add_mix->add_inhibitor add_inhibitor->add_plasma seal_plate 7. Seal Plate add_plasma->seal_plate incubate 8. Incubate at 37°C for 3 hours seal_plate->incubate read_plate 9. Read Fluorescence (Ex: 465 nm / Em: 535 nm) incubate->read_plate analyze 10. Calculate % Inhibition and determine IC50 read_plate->analyze

Caption: Experimental workflow for the fluorometric CETP inhibition assay.

  • Prepare Master Reaction Mix: For each reaction well, prepare a Master Mix containing 184 µL CETP Assay Buffer, 2 µL Donor Particles, and 2 µL Acceptor Particles. Scale the volumes as needed for the number of wells.[8]

  • Plate Setup:

    • Pipette 188 µL of the Master Reaction Mix into each designated well of the 96-well black plate.[8]

    • Sample Wells: Add 2 µL of each this compound serial dilution.

    • Positive Control (No Inhibition): Add 2 µL of DMSO.

    • Blank (No CETP): Add 2 µL of DMSO and 10 µL of Assay Buffer instead of diluted plasma in the next step.

  • Initiate Reaction: Add 10 µL of the 1:10 diluted plasma to each well (except for the blank wells).[8] The final assay volume will be 200 µL.

  • Incubation: Tightly seal the plate to prevent evaporation. Incubate at 37°C for 3 hours.[5] Floating the sealed plate in a water bath is recommended to ensure rapid and stable heating.[5]

  • Fluorescence Measurement: After incubation, read the fluorescence intensity of each well using a microplate reader set to an excitation wavelength of 465 nm and an emission wavelength of 535 nm.[5]

Data Analysis
  • Correct for Blank: Subtract the average fluorescence intensity of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of CETP inhibition for each this compound concentration:

    • % Inhibition = [ (Fluorescence of Positive Control - Fluorescence of Sample) / Fluorescence of Positive Control ] * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of CETP activity.

Technical Tips and Troubleshooting
  • Temperature Sensitivity: CETP activity is highly dependent on temperature. Ensure the incubator is precisely at 37°C, as lower temperatures will reduce activity and affect IC50 results.[5]

  • Evaporation: Fluorescent assays are sensitive to volume changes. Always seal microplates tightly during incubation. Using a humidified incubator or floating the plate in a water bath can help minimize evaporation.[5]

  • DMSO Concentration: The assay can tolerate up to 10% DMSO, but high concentrations may impact the activity of purified CETP.[8] Ensure the final DMSO concentration is consistent across all wells.

  • Mixing: Ensure thorough mixing by pipetting up and down after adding the inhibitor and the plasma sample.[5]

References

Application Notes and Protocols for the Quantification of Torcetrapib by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Torcetrapib in biological matrices, primarily human plasma. The protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options based on required sensitivity and available instrumentation.

Introduction

This compound is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), which was developed to raise high-density lipoprotein (HDL) cholesterol levels. Although its clinical development was halted, the analytical methods for its quantification remain relevant for preclinical and clinical research involving other CETP inhibitors and for pharmacokinetic/pharmacodynamic studies.[1] Various bioanalytical methods, including HPLC-UV, LC-MS, and LC-MS/MS, have been developed for the determination of this compound in different biological matrices and species.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS methods for this compound quantification, compiled from various bioanalytical studies.[1]

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range50 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Lower Limit of Quantification (LLOQ)50 ng/mL
Mean Recovery> 85%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD)< 10%
Accuracy (%Bias)Within ±10%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Mean Recovery> 90%

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-UV

This protocol describes a method for the determination of this compound in human plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Vortex the sample for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

  • Run Time: Approximately 10 minutes.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (a stable isotope-labeled this compound is recommended).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the sample to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values would need to be determined experimentally but would be based on the molecular weight of this compound).

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values for the stable isotope-labeled internal standard).

  • Key MS Parameters (to be optimized for the specific instrument):

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Declustering Potential (DP): 60 V

    • Entrance Potential (EP): 10 V

    • Collision Energy (CE): 35 eV

    • Collision Cell Exit Potential (CXP): 15 V

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (3 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (254 nm) c18_column->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Caption: HPLC-UV workflow for this compound quantification.

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation (Protein Precipitation) cluster_lcms_analysis LC-MS/MS Analysis plasma_lcms Plasma Sample (100 µL) add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms vortex1_lcms Vortex add_is_lcms->vortex1_lcms add_acn Add Acetonitrile (400 µL) vortex1_lcms->add_acn vortex2_lcms Vortex (2 min) add_acn->vortex2_lcms centrifuge_lcms Centrifuge (13,000 rpm, 10 min) vortex2_lcms->centrifuge_lcms transfer_supernatant Transfer Supernatant centrifuge_lcms->transfer_supernatant evaporate_lcms Evaporate to Dryness transfer_supernatant->evaporate_lcms reconstitute_lcms Reconstitute in Mobile Phase evaporate_lcms->reconstitute_lcms lcms_vial Transfer to LC-MS Vial reconstitute_lcms->lcms_vial lc_injection Inject into UPLC lcms_vial->lc_injection gradient_separation Gradient Separation (C18) lc_injection->gradient_separation ms_detection ESI-MS/MS Detection (MRM) gradient_separation->ms_detection data_quantification Data Quantification ms_detection->data_quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Investigating Torcetrapib's Off-Target Effects: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the off-target effects of Torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. While developed to raise high-density lipoprotein (HDL) cholesterol, this compound's clinical development was halted due to increased cardiovascular events and mortality.[1] Subsequent research has linked these adverse outcomes to off-target effects, primarily the stimulation of adrenal steroidogenesis, leading to increased aldosterone and cortisol levels, and consequently, hypertension.[2][3][4]

These protocols offer a framework for reproducing and expanding upon the key findings related to this compound's off-target pharmacology.

In Vitro Assessment of this compound's Effects on Adrenal Steroidogenesis

This section details the investigation of this compound's direct effects on adrenal cell function, providing a mechanistic understanding of its off-target actions independent of CETP inhibition.

Core Objective

To quantify the dose-dependent effects of this compound on aldosterone and cortisol production and to elucidate the underlying molecular mechanisms in a human adrenal cell line.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Molecular Analysis cluster_2 Data Analysis H295R H295R Cell Culture Treat This compound Treatment (Dose-Response) H295R->Treat Hormone Aldosterone/Cortisol Measurement (ELISA/LC-MS) Treat->Hormone Gene Gene Expression Analysis (CYP11B1/CYP11B2 by qPCR) Treat->Gene Calcium Intracellular Calcium Measurement (Fluorescent Dyes) Treat->Calcium DoseResponse Dose-Response Curve (EC50 Calculation) Hormone->DoseResponse FoldChange Gene Expression Fold Change Gene->FoldChange CalciumKinetics Calcium Influx Kinetics Calcium->CalciumKinetics

Figure 1: In Vitro Experimental Workflow
Data Presentation

Table 1: In Vitro Effects of this compound on H295R Adrenal Cells

ParameterThis compound ConcentrationResultReference
Aldosterone Secretion (EC₅₀)~80 nMDose-dependent increase[3][5]
Cortisol Secretion1 µMSignificant increase[3][5]
CYP11B2 mRNA Expression1 µM (6 hours)Significant induction[4][6]
CYP11B1 mRNA Expression1 µM (6 hours)Significant induction[4]
Intracellular Ca²⁺1-10 µMIncreased influx[3][4]
Experimental Protocols

1.4.1. H295R Cell Culture and this compound Treatment

  • Cell Line: Human adrenocortical carcinoma cell line NCI-H295R (ATCC® CRL-2128™).

  • Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed H295R cells in appropriate culture plates (e.g., 24-well plates for hormone assays, 6-well plates for gene expression).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Replace the culture medium with the this compound-containing medium or vehicle control (medium with 0.1% DMSO).

    • Incubate for the desired time points (e.g., 24 and 48 hours for hormone assays, 6 hours for gene expression).

1.4.2. Aldosterone and Cortisol Measurement

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Protocol:

    • Following treatment, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or by LC-MS according to the manufacturer's instructions.

    • Normalize hormone concentrations to the total protein content of the cell lysate from each well.

1.4.3. Gene Expression Analysis of CYP11B1 and CYP11B2

  • Method: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Protocol:

    • After treatment, lyse the cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using specific primers for CYP11B1, CYP11B2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

1.4.4. Intracellular Calcium Measurement

  • Method: Fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM).

  • Protocol:

    • Culture H295R cells on glass-bottom dishes.

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.

    • Acquire baseline fluorescence readings.

    • Add this compound to the imaging chamber and continuously record the changes in fluorescence intensity over time.

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity change.

In Vivo Assessment of this compound's Effects on Blood Pressure and Aldosterone

This section provides protocols to investigate the physiological consequences of this compound's off-target effects in a relevant animal model.

Core Objective

To determine the in vivo effects of this compound administration on blood pressure and plasma aldosterone levels in rats.

Experimental Workflow

G cluster_0 Animal Model & Treatment cluster_1 Physiological & Biochemical Measurements cluster_2 Data Analysis Animal Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) Rats Treat This compound Administration (e.g., 100 mg/kg/day, oral gavage) Animal->Treat BP Blood Pressure Monitoring (Tail-Cuff or Telemetry) Treat->BP Blood Blood Sample Collection Treat->Blood Adrenal Adrenal Gland Histology (optional) Treat->Adrenal BP_Change Change in Blood Pressure Over Time BP->BP_Change Aldo Plasma Aldosterone Measurement (ELISA) Blood->Aldo Aldo_Level Plasma Aldosterone Concentration Aldo->Aldo_Level Histo_Analysis Histological Examination Adrenal->Histo_Analysis

Figure 2: In Vivo Experimental Workflow
Data Presentation

Table 2: In Vivo Effects of this compound in Rats

ParameterAnimal ModelThis compound Dose & DurationResultReference
Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)100 mg/kg/day for 3 weeksTransient increase in the first 3 days[7][8]
Mean Arterial PressureAnesthetized Rats5 mg/kg, IVAcute increase[9][10]
Plasma AldosteroneNormotensive and SHR40 mg/kg/day for 5 daysSignificant increase[11]
Plasma CorticosteroneRatsAcute administrationIncrease[9]
Experimental Protocols

2.4.1. Animal Model and this compound Administration

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used.

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Drug Formulation: Suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer this compound or vehicle control daily via oral gavage at a specified dose (e.g., 100 mg/kg/day) for the duration of the study (e.g., 3 weeks).[7][8]

2.4.2. Blood Pressure Measurement

  • Method 1: Tail-Cuff Plethysmography (Non-invasive):

    • Train the rats to the restraining and measurement procedure for several days before the study begins to minimize stress-induced blood pressure variations.

    • Measure systolic blood pressure and heart rate at regular intervals throughout the study.

  • Method 2: Radiotelemetry (Invasive, Continuous):

    • Surgically implant a telemetry transmitter with the catheter inserted into an artery (e.g., carotid or femoral).

    • Allow for a post-operative recovery period.

    • Record blood pressure and heart rate continuously throughout the study.

2.4.3. Plasma Aldosterone Measurement

  • Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Measurement: Measure plasma aldosterone concentrations using a commercially available ELISA kit.

2.4.4. Adrenal Gland Histology (Optional)

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the adrenal glands.

  • Fixation and Processing: Fix the adrenal glands in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the paraffin-embedded tissues and stain with Hematoxylin and Eosin (H&E) to evaluate for any morphological changes in the adrenal cortex.

Signaling Pathway

The off-target effects of this compound on adrenal steroidogenesis are mediated by an increase in intracellular calcium, which in turn activates downstream signaling pathways leading to the upregulation of steroidogenic enzymes.

G This compound This compound LTypeCaChannel L-type Ca²⁺ Channel This compound->LTypeCaChannel Activates Ca_Influx Increased Intracellular Ca²⁺ LTypeCaChannel->Ca_Influx Signaling Downstream Signaling (e.g., Calmodulin, CaMK) Ca_Influx->Signaling Transcription Increased Transcription of Steroidogenic Genes Signaling->Transcription CYP11B2 CYP11B2 (Aldosterone Synthase) Transcription->CYP11B2 CYP11B1 CYP11B1 (11β-Hydroxylase) Transcription->CYP11B1 Aldosterone ↑ Aldosterone CYP11B2->Aldosterone Cortisol ↑ Cortisol CYP11B1->Cortisol BP ↑ Blood Pressure Aldosterone->BP

Figure 3: this compound Off-Target Signaling Pathway

Disclaimer: These protocols are intended for guidance and may require optimization based on specific laboratory conditions and reagents. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Note: Preparation of Torcetrapib Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Torcetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key plasma protein in reverse cholesterol transport.[1][2] CETP facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3][4][5] By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a mechanism investigated for its potential in treating dyslipidemia.[2][6] Although its clinical development was halted due to off-target effects, this compound remains a valuable tool for in vitro and in vivo research into lipid metabolism and cardiovascular biology.[1][3]

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for preparing this compound stock solutions for use in cell culture applications.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for accurate calculations and handling.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₅F₉N₂O₄[1][7][8]
Molecular Weight 600.47 g/mol [1][7][9]
Appearance White to off-white crystalline solid[8][9]
Purity ≥98% or ≥99%[7][8]
Solubility (DMSO) ≥ 30 mg/mL (~50 mM)[7][10]
Solubility (Ethanol) ~2 mg/mL to 10 mg/mL[8][11]
Storage (Powder) -20°C for ≥ 3 years[8][10][12]
Storage (in Solvent) -80°C for up to 2 years[9][12]

Experimental Workflow

The overall process for preparing a sterile stock solution of this compound for cell culture is outlined in the workflow diagram below.

G cluster_workflow Stock Solution Preparation Workflow A 1. Calculate Mass B 2. Weigh this compound A->B C 3. Add Solvent (DMSO) B->C D 4. Dissolve Completely (Vortex/Sonicate) C->D E 5. Sterile Filter (0.22 µm) D->E F 6. Aliquot into Vials E->F G 7. Store at -80°C F->G

Caption: Workflow for preparing this compound stock solutions.

Detailed Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.

4.1. Materials and Equipment

  • This compound powder (purity ≥98%)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)[9][10]

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Wear appropriate PPE at all times.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

4.3. Stock Solution Preparation

Step 1: Calculate the Required Mass

  • Use the following formula to determine the mass of this compound needed to prepare a 10 mM stock solution.

    • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example Calculation for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 600.47 g/mol = 6.005 mg

Step 2: Weighing the Compound

  • Using an analytical balance, carefully weigh the calculated mass of this compound powder onto weighing paper.

  • Transfer the powder into a sterile tube (e.g., a 1.5 mL or 2 mL microcentrifuge tube). Ensure the tube is appropriately sized for the final volume.

Step 3: Dissolving the Compound

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Following the example: Add 1 mL of DMSO to the 6.005 mg of this compound.

  • Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonication can be used to aid the process.[10] Visually inspect the solution against a light source to ensure there are no visible particles.

Step 4: Sterilization

  • To ensure the stock solution is sterile for cell culture use, it must be filtered.

  • Draw the entire this compound/DMSO solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully dispense the solution through the filter into a new, sterile collection tube. This step removes any potential microbial contamination.

Step 5: Aliquoting and Storage

  • Dispense the final sterile stock solution into smaller, single-use aliquots in sterile cryovials.

    • For example, create 20 µL or 50 µL aliquots.

  • Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound over time.

  • Label each vial clearly with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the aliquots at -80°C for long-term stability (up to 2 years).[9][12] For shorter-term storage, -20°C is acceptable for up to one year.[9][12]

4.4. Application in Cell Culture

  • When treating cells, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM concentration in 1 mL of media, add 1 µL of the 10 mM stock solution.

  • Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Mechanism of Action: CETP Inhibition Pathway

This compound functions by inhibiting CETP, thereby altering the flux of lipids between lipoproteins. This action leads to an accumulation of cholesterol in HDL particles and a reduction of cholesterol in VLDL and LDL particles.[3][13]

G cluster_pathway CETP-Mediated Lipid Transfer Pathway HDL HDL (High-Density Lipoprotein) CETP CETP HDL->CETP Cholesteryl Ester (CE)   VLDL_LDL VLDL / LDL (Low-Density Lipoproteins) VLDL_LDL->CETP Triglyceride (TG)   CETP->HDL   CETP->VLDL_LDL   This compound This compound This compound->CETP Inhibition

Caption: this compound inhibits CETP-mediated lipid exchange.

References

Application Notes and Protocols: Measuring Torcetrapib's Effect on Cholesterol Efflux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the effect of Torcetrapib, a Cholesteryl Ester Transfer Protein (CETP) inhibitor, on cholesterol efflux from macrophage foam cells. Understanding this effect is crucial for evaluating the therapeutic potential and mechanism of action of CETP inhibitors in the context of reverse cholesterol transport and atherosclerosis.

Introduction

This compound was developed to raise high-density lipoprotein cholesterol (HDL-C) levels by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[1][2] The primary hypothesis was that increasing HDL-C would enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues, such as macrophage foam cells in atherosclerotic plaques, and transporting it to the liver for excretion.[3][4] Cholesterol efflux from macrophages is the critical first step in RCT.[3]

Studies have shown that this compound does indeed increase HDL-C levels.[5][6] However, its effect on the functional capacity of HDL to promote cholesterol efflux is more complex and appears to be dose-dependent.[7][8] At lower doses, the increased efflux is primarily due to the higher concentration of HDL particles, while at higher doses, this compound may enhance the intrinsic functionality of HDL particles, partly by increasing their content of apolipoprotein E (apoE) and lecithin-cholesterol acyltransferase (LCAT).[7][8][9] The primary pathway for this enhanced efflux appears to be dependent on the ATP-binding cassette transporter G1 (ABCG1).[7][8][10]

Despite promising effects on lipid profiles, clinical trials for this compound were halted due to increased mortality and cardiovascular events, potentially due to off-target effects such as increased blood pressure and aldosterone levels.[1][5] Nevertheless, studying the effect of this compound on cholesterol efflux remains a valuable tool for understanding the intricate mechanisms of CETP inhibition and HDL metabolism.

Key Experimental Approaches

Two primary methods are employed to measure cholesterol efflux from cultured cells:

  • Radiolabeled Cholesterol Efflux Assay: This is the traditional gold-standard method, utilizing [³H]-cholesterol to label cellular cholesterol pools. It is highly sensitive and specific.[11][12]

  • Fluorescently-Labeled Cholesterol Efflux Assay: This method uses a fluorescent cholesterol analog, such as BODIPY-cholesterol, offering a non-radioactive, safer, and high-throughput alternative.[4][13][14]

Both methods involve three main steps:

  • Labeling: Incubating macrophage cells with either radiolabeled or fluorescently-labeled cholesterol to incorporate the label into the cellular cholesterol pools.

  • Equilibration: Allowing the labeled cholesterol to distribute evenly within the cellular compartments.

  • Efflux: Incubating the labeled cells with cholesterol acceptors (e.g., HDL, apoA-I) and measuring the amount of labeled cholesterol released into the medium.[11]

Protocol 1: Radiolabeled Cholesterol Efflux Assay

This protocol is adapted from studies investigating the effect of this compound on cholesterol efflux from THP-1 macrophage foam cells.[7]

Objective: To quantify the capacity of HDL from this compound-treated subjects to promote cholesterol efflux from [³H]-cholesterol-labeled macrophage foam cells.

Materials:

  • Human THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • [³H]-cholesterol

  • Acetylated Low-Density Lipoprotein (acLDL)

  • Bovine Serum Albumin (BSA)

  • HDL isolated from subjects pre- and post-Torcetrapib treatment

  • Scintillation fluid

  • Scintillation counter

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well.

    • Differentiate monocytes into macrophages by incubating with 100 nM PMA for 48-72 hours.

  • Cholesterol Loading and Labeling:

    • Wash the differentiated macrophages with serum-free RPMI-1640.

    • Label the cells by incubating for 48 hours with RPMI-1640 containing 2% FBS, 50 µg/mL acLDL, and 1 µCi/mL [³H]-cholesterol. This step creates "foam cells."

  • Equilibration:

    • Wash the labeled foam cells three times with PBS.

    • Incubate the cells for 18 hours in serum-free RPMI-1640 containing 0.2% BSA to allow for equilibration of the [³H]-cholesterol within the cellular pools.

  • Cholesterol Efflux:

    • Wash the cells with PBS.

    • Incubate the cells for 4 hours with serum-free RPMI-1640 containing the cholesterol acceptors:

      • Negative Control: Serum-free medium alone (measures background efflux).

      • Test samples: HDL (50 µg/mL) isolated from subjects before and after treatment with different doses of this compound (e.g., 60 mg and 120 mg daily).[7]

      • Positive Control: Cyclodextrin (a non-specific acceptor).[11]

  • Quantification:

    • After the incubation period, collect the medium from each well.

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity (in disintegrations per minute, DPM) in an aliquot of the medium and the cell lysate using a scintillation counter.

  • Calculation of Percent Efflux:

    • Percent Cholesterol Efflux = [DPM in medium / (DPM in medium + DPM in cell lysate)] x 100

Protocol 2: Fluorescent Cholesterol Efflux Assay

This protocol provides a non-radioactive alternative for high-throughput screening.[3][14]

Objective: To measure the effect of this compound on cholesterol efflux using a fluorescently-labeled cholesterol analog.

Materials:

  • J774A.1 or THP-1 macrophage cell line

  • Phenol red-free RPMI-1640 medium

  • FBS

  • Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol)

  • Equilibration buffer

  • Cell lysis buffer

  • HDL or human serum as cholesterol acceptors

  • 96-well tissue culture plates (clear bottom, white or black walls)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed J774A.1 or differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Labeling with Fluorescent Cholesterol:

    • Prepare a labeling mix containing the fluorescently-labeled cholesterol in serum-free medium.

    • Aspirate the growth medium and add 100 µL of the labeling mix to each well.

    • Incubate for 1 hour at 37°C, protected from light.

  • Equilibration:

    • Gently aspirate the labeling medium and wash the cells.

    • Add equilibration buffer and incubate overnight at 37°C.

  • Cholesterol Efflux:

    • Aspirate the equilibration medium and wash the cells.

    • Add 100 µL of serum-free medium containing the desired cholesterol acceptors (e.g., HDL from this compound-treated subjects).

    • Incubate for 4-6 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Carefully transfer the supernatant (medium) from each well to a new 96-well plate.

    • Measure the fluorescence of the supernatant (Ex/Em ~485/523 nm).

    • Lyse the cells in the original plate with cell lysis buffer.

    • Measure the fluorescence of the cell lysate.

  • Calculation of Percent Efflux:

    • Percent Cholesterol Efflux = [Fluorescence of medium / (Fluorescence of medium + Fluorescence of cell lysate)] x 100

Data Presentation

Table 1: Effect of this compound on HDL Cholesterol Levels and Cholesterol Efflux Capacity

Treatment GroupDoseChange in HDL-C (%)Cholesterol Efflux to HDL (%)
BaselineN/AN/AValue
This compound60 mg/day+50%Value
This compound120 mg/day+60%Value

Note: This table is a template. The actual values should be populated from experimental data. Studies have shown a dose-dependent increase in efflux with this compound treatment.[7][8]

Table 2: Contribution of Different Efflux Pathways

Efflux PathwayCholesterol Efflux (%)
ABCA1 (to apoA-I)Value
ABCG1 (to HDL)Value (40-50% of net efflux)[7][8]
Passive DiffusionValue

Note: This table helps delineate the specific pathways affected by this compound-modified HDL.

Visualizations

G cluster_0 CETP Inhibition and Reverse Cholesterol Transport cluster_1 Macrophage Cholesterol Efflux CETP CETP HDL HDL CETP->HDL TG Transfer VLDL_LDL VLDL/LDL CETP->VLDL_LDL CE Transfer This compound This compound This compound->CETP Inhibits HDL->CETP CE Donor HDL_T HDL (this compound-modified) HDL->HDL_T Modified by CETP inhibition VLDL_LDL->CETP TG Donor CE Cholesteryl Esters TG Triglycerides Macrophage Macrophage Foam Cell apoAI Lipid-poor apoA-I Macrophage->apoAI Cholesterol Efflux Macrophage->HDL_T Cholesterol Efflux ABCG1 ABCG1 ABCA1 ABCA1

Caption: Mechanism of this compound on cholesterol transport.

G cluster_workflow Cholesterol Efflux Assay Workflow start Start: Culture Macrophages differentiate Differentiate with PMA start->differentiate label_cells Label with [3H]-Cholesterol or Fluorescent Analog differentiate->label_cells equilibrate Equilibrate Cellular Cholesterol Pools label_cells->equilibrate induce_efflux Induce Efflux with Acceptors (e.g., HDL from treated subjects) equilibrate->induce_efflux collect Collect Supernatant and Cell Lysate induce_efflux->collect quantify Quantify Radioactivity or Fluorescence collect->quantify calculate Calculate % Cholesterol Efflux quantify->calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Potency of Torcetrapib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Torcetrapib in in vitro studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low observed potency, during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] It functions by binding to CETP and forming a stable, nonproductive complex with High-Density Lipoprotein (HDL), which prevents the transfer of cholesteryl esters from HDL to other lipoproteins.[3][4] This inhibition of both neutral lipid and phospholipid transfer activities is the primary mechanism for its effect on lipid profiles.[3]

Q2: Why was this compound discontinued in clinical trials? Does this affect my in vitro results?

The development of this compound was halted due to increased mortality and cardiovascular events in patients.[5][6] These adverse effects were attributed to off-target effects, specifically an increase in blood pressure and aldosterone production, which are independent of its CETP inhibitory activity.[7][8][9] For in vitro studies focused on CETP inhibition, these off-target effects may not be apparent unless you are using specific cell models (e.g., adrenal cells) or readouts related to steroidogenesis or blood pressure regulation.[8][10] It is crucial to consider these off-target effects when interpreting data from complex cellular systems.

Potency and Activity

Q3: I am observing lower than expected potency (high IC50) for this compound in my CETP activity assay. What are the possible reasons?

Several factors can contribute to the apparent low potency of this compound in an in vitro CETP activity assay. These can be broadly categorized as issues with the compound itself, the assay conditions, or the reagents. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Q4: Can the presence of triglycerides in the assay affect this compound's inhibitory activity?

Yes, the inhibition of this compound can be reversed by the presence of lipid substrates, particularly those rich in triglycerides (TG).[3] If your assay system or sample (e.g., plasma) has high levels of TG-rich lipoproteins, it may lead to an underestimation of this compound's potency.[3]

Solubility and Stability

Q5: What is the best solvent for dissolving this compound for in vitro experiments?

This compound is a highly lipophilic compound.[4] For in vitro assays, it is soluble in organic solvents like DMSO.[2][11] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in your assay buffer.[2][12] Ensure the final DMSO concentration in your assay is low and consistent across all conditions, as high concentrations can affect CETP activity.

Q6: How should I store my this compound stock solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[2][12][13] It is advisable to prepare and use solutions on the same day if possible.[12] Before use, equilibrate the solution to room temperature and ensure there is no precipitation.[12]

Troubleshooting Guide for Low Potency

This guide will help you systematically troubleshoot experiments where this compound exhibits lower than expected potency.

Problem Potential Cause Recommended Solution
Low Potency (High IC50) Compound Integrity: - Degradation of this compound powder or stock solution.- Use a fresh batch of this compound. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Store stock solutions appropriately in small aliquots to avoid repeated freeze-thaw cycles.[2][12][13]
Solubility Issues: - Precipitation of this compound in the assay buffer.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of the assay (typically <1-2%). - Visually inspect for any precipitation after adding this compound to the assay medium. - Consider using a surfactant-containing buffer if compatible with your assay.
Assay Conditions: - Suboptimal temperature.- Ensure the assay is performed at the recommended temperature, typically 37°C, as CETP activity is temperature-sensitive.[14]
- Incorrect incubation time.- Follow the recommended incubation time for your specific assay kit. For kinetic assays, ensure you are measuring within the linear range of the reaction.[15]
- Inaccurate pipetting.- Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of this compound and assay reagents.
Reagent Issues: - Low activity of CETP enzyme or plasma.- Use a fresh source of CETP or plasma with known activity. - Include a positive control (e.g., rabbit serum) to validate assay performance.
- Degradation of donor/acceptor particles.- Store fluorescent donor and acceptor particles protected from light and at the recommended temperature.
Assay Principle: - High lipid concentration in the sample.- Be aware that high concentrations of lipoproteins, especially triglyceride-rich ones, can compete with the inhibitor, leading to an apparent decrease in potency.[3]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low potency issues with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Potency start Low Potency Observed check_compound Check Compound Integrity (Fresh stock, proper storage) start->check_compound check_solubility Verify Solubility (No precipitation, appropriate DMSO concentration) check_compound->check_solubility Compound OK resolved Potency Restored check_compound->resolved Issue Identified & Corrected check_assay_conditions Review Assay Conditions (Temperature, incubation time, pipetting) check_solubility->check_assay_conditions Soluble check_solubility->resolved Issue Identified & Corrected check_reagents Assess Reagent Quality (CETP activity, donor/acceptor particles) check_assay_conditions->check_reagents Conditions Optimal check_assay_conditions->resolved Issue Identified & Corrected evaluate_assay_principle Consider Assay Principle (Lipid interference) check_reagents->evaluate_assay_principle Reagents Validated check_reagents->resolved Issue Identified & Corrected evaluate_assay_principle->resolved Issue Identified & Corrected consult Consult Technical Support evaluate_assay_principle->consult No Obvious Issue

Caption: A step-by-step guide to troubleshooting low in vitro potency of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from various sources.

Assay TypeCETP SourceIC50 (nM)Reference
³H-HDL Cholesteryl Ester TransferHuman Plasma52[2][13]
¹⁴C-LDL Cholesteryl Ester TransferHuman Plasma65[2][13]
Single Exponential Decay Function (³H-HDL)Human Plasma47[2][11][13]
Single Exponential Decay Function (¹⁴C-LDL)Human Plasma61[2][13]
Fluorogenic AssayRecombinant Human CETP13 ± 3[9]
Cholesteryl and Triglyceride TransferNot Specified47 and 51, respectively[11]

Experimental Protocols

Key Experiment: In Vitro CETP Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available CETP activity assay kits.[15][16] Always refer to the specific manual of the kit you are using.

1. Principle:

This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP. The increase in fluorescence, due to dequenching of the fluorophore upon transfer, is proportional to the CETP activity.

2. Materials:

  • CETP Donor and Acceptor Particles

  • CETP Assay Buffer

  • Recombinant Human CETP or plasma sample (e.g., human or rabbit plasma)

  • This compound

  • DMSO (anhydrous)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm

3. Protocol:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in DMSO to create a concentration-response curve.

  • Assay Procedure:

    • In a 96-well plate, add the CETP source (recombinant protein or plasma).

    • Add the different concentrations of this compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix of the Donor and Acceptor particles in the CETP Assay Buffer according to the kit's instructions.

    • Add the master mix to all wells to initiate the reaction.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for the recommended time (e.g., 1-3 hours).[15]

  • Measurement:

    • Measure the fluorescence intensity at Ex/Em = 465/535 nm.

    • For kinetic assays, take readings at multiple time points to ensure the reaction is in the linear phase.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no CETP) from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

ExperimentalWorkflow CETP Activity Assay Workflow prep_reagents Prepare Reagents (Buffers, this compound dilutions) add_cetp Add CETP Source (Protein or Plasma) to Plate prep_reagents->add_cetp add_inhibitor Add this compound or Vehicle add_cetp->add_inhibitor initiate_reaction Add Donor/Acceptor Master Mix add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_fluorescence Measure Fluorescence (Ex/Em ~465/535 nm) incubate->measure_fluorescence analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) measure_fluorescence->analyze_data result IC50 Value analyze_data->result

Caption: A typical workflow for determining the IC50 of this compound in a CETP activity assay.

Signaling Pathway

CETP-Mediated Lipid Transfer and Inhibition by this compound

The diagram below illustrates the role of CETP in lipid metabolism and how this compound inhibits this process.

CETP_Pathway CETP-Mediated Lipid Transfer and this compound Inhibition HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP TG CETP->HDL TG CETP->VLDL_LDL CE This compound This compound This compound->CETP Inhibits Transfer

Caption: this compound inhibits the transfer of cholesteryl esters (CE) and triglycerides (TG) by CETP.

References

Technical Support Center: Mitigating Torcetrapib Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torcetrapib. The focus is on understanding and mitigating the well-documented off-target effects of this cholesteryl ester transfer protein (CETP) inhibitor, namely increased aldosterone synthesis and subsequent hypertension.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in experimental models?

A1: The most significant off-target effects of this compound are an increase in the synthesis and secretion of aldosterone and cortisol from the adrenal glands.[1][2] This leads to a subsequent elevation in blood pressure, an effect that has been observed in various animal models, including rats and dogs.[2][3] Importantly, these effects are independent of this compound's intended action of inhibiting CETP.[2][4]

Q2: What is the underlying mechanism of this compound-induced aldosterone production?

A2: this compound directly stimulates adrenal cells to produce aldosterone.[1][3] The mechanism involves an increase in intracellular calcium levels within the adrenal cells, which in turn upregulates the expression of genes responsible for steroid synthesis, such as CYP11B1 and CYP11B2.[1][5] This is a distinct pathway from the angiotensin II-mediated stimulation of aldosterone.[1]

Q3: In which experimental models have these off-target effects been characterized?

A3: The off-target effects of this compound have been studied in both in vivo and in vitro models. In vivo studies have utilized various rat models, including normotensive Wistar-Kyoto rats and spontaneously hypertensive rats (SHRs).[6][7] Adrenalectomized and pithed rat models have also been used to investigate the central and adrenal-dependent mechanisms of this compound-induced hypertension.[3] In vitro studies have primarily used human adrenal carcinoma cell lines, such as H295R and HAC15, to elucidate the direct effects of this compound on steroidogenesis.[1][5]

Q4: Are the off-target effects of this compound a class effect of all CETP inhibitors?

A4: No, the aldosterone-related off-target effects appear to be specific to the molecular structure of this compound and are not considered a class effect of CETP inhibitors.[4][7] Other CETP inhibitors, such as anacetrapib and dalcetrapib, do not exhibit the same pressor or steroidogenic effects in preclinical models.[3][4]

Q5: How can I mitigate the hypertensive effects of this compound in my animal studies?

A5: The hypertensive effects of this compound can be mitigated by co-administration with antagonists that target the downstream pathways of aldosterone signaling. Mineralocorticoid receptor (MR) antagonists, such as eplerenone, have been suggested to block the effects of increased aldosterone.[8] Additionally, endothelin receptor antagonists like bosentan have been shown to normalize endothelial dysfunction induced by this compound in spontaneously hypertensive rats.[9]

Q6: How can I block this compound-induced aldosterone production in my in vitro experiments?

A6: In in vitro models using adrenal cell lines, the this compound-induced increase in aldosterone can be blocked by co-incubation with calcium channel blockers.[5] This is because this compound's stimulation of steroidogenesis is dependent on an influx of intracellular calcium.

Troubleshooting Guides

Problem: Unexpectedly high blood pressure readings in animals treated with this compound.
Possible Cause Troubleshooting Steps
Known off-target effect of this compound 1. Confirm the effect: Ensure that the observed hypertension is consistent with previous reports. A transient increase in the first few days of administration is expected in some models like SHRs.[6] 2. Co-administer a mitigating agent: Based on your experimental goals, consider co-treatment with a mineralocorticoid receptor antagonist (e.g., eplerenone) or an endothelin receptor antagonist (e.g., bosentan). Refer to the experimental protocols below for guidance. 3. Use a control CETP inhibitor: If your research question allows, compare the effects of this compound with a CETP inhibitor known not to cause hypertension, such as anacetrapib.[3]
Incorrect dosage or administration 1. Verify dosage calculations: Double-check all calculations for drug preparation and administration. 2. Check administration route and frequency: Ensure the route and frequency of administration are consistent with established protocols.
Animal model sensitivity 1. Review literature for your specific model: Different rat strains may exhibit varying sensitivities to the pressor effects of this compound. Spontaneously hypertensive rats (SHRs) are particularly sensitive.[7] 2. Consider a different model: If feasible, using a normotensive strain might show a less pronounced hypertensive response.
Problem: High variability in aldosterone measurements from adrenal cell cultures treated with this compound.
Possible Cause Troubleshooting Steps
Cell line health and passage number 1. Monitor cell morphology: Regularly inspect your H295R or HAC15 cells for any changes in morphology that might indicate stress or contamination. 2. Use low passage number cells: Higher passage numbers can lead to genetic drift and altered cellular responses. It is recommended to use cells within a consistent and low passage range.
Inconsistent this compound concentration 1. Ensure proper solubilization: this compound may require a specific solvent (e.g., DMSO). Ensure it is fully dissolved before adding to the culture medium. 2. Use fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Assay sensitivity and specificity 1. Validate your aldosterone assay: Use appropriate controls and standards to ensure the accuracy and reliability of your radioimmunoassay (RIA) or ELISA. 2. Consider alternative detection methods: Liquid chromatography-mass spectrometry (LC-MS) can provide higher specificity for steroid hormone quantification.[1]

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Treatment GroupDosageDurationChange in Systolic Blood Pressure (mmHg)Citation(s)
Placebo-3 weeksBaseline[6]
This compound100 mg/kg/day3 daysTransient increase[6]
This compound40 mg/kg/day1 day+6.5 ± 0.6[7]

Table 2: In Vitro Effects of this compound on Aldosterone Secretion in H295R Cells

TreatmentConcentrationDurationAldosterone Secretion (% of Control)Citation(s)
Vehicle (DMSO)0.1%24 hours100[10]
This compoundEC50: ~10 nM24 hours-[10]
This compound-24 hoursUp to 396 ± 87.8[10]
Angiotensin II (Positive Control)100 nM24 hours392.1 ± 14.2[10]

Experimental Protocols

Protocol 1: Mitigation of this compound-Induced Hypertension in Spontaneously Hypertensive Rats (SHRs) with an Endothelin Receptor Antagonist

Objective: To evaluate the efficacy of bosentan in mitigating this compound-induced endothelial dysfunction and its contribution to hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHRs)

  • This compound

  • Bosentan

  • Vehicle for drug administration (e.g., appropriate solvent for oral gavage)

  • Tail-cuff plethysmography system for blood pressure measurement

  • Equipment for euthanasia and tissue collection (aorta)

  • Reagents for assessing endothelial function (e.g., acetylcholine, phenylephrine) and molecular analysis (qRT-PCR, Western blotting)

Procedure:

  • Animal Acclimatization: Acclimatize male SHRs to the housing conditions for at least one week before the experiment. Train the animals for tail-cuff blood pressure measurements to minimize stress-induced variations.

  • Grouping: Divide the animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (100 mg/kg/day, oral gavage)

    • Group 3: this compound (100 mg/kg/day) + Bosentan (100 mg/kg/day, oral gavage)

    • Group 4: Bosentan (100 mg/kg/day, oral gavage)

  • Drug Administration: Administer the respective treatments daily for 3 weeks.

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate using a tail-cuff system before the start of treatment and at regular intervals (e.g., daily for the first week, then weekly) throughout the 3-week period.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals according to approved institutional guidelines. Carefully dissect the thoracic aorta for further analysis.

  • Assessment of Endothelial Function:

    • Prepare aortic rings for isometric tension studies in an organ bath.

    • Assess endothelium-dependent relaxation in response to cumulative concentrations of acetylcholine after pre-constriction with phenylephrine.

  • Molecular Analysis:

    • Isolate RNA and protein from aortic tissue.

    • Perform qRT-PCR to measure the mRNA expression of endothelial nitric oxide synthase (eNOS).

    • Perform Western blotting to quantify the protein levels of eNOS.

Protocol 2: In Vitro Mitigation of this compound-Induced Aldosterone Secretion in H295R Cells

Objective: To investigate the role of calcium channels in this compound-induced aldosterone production and its inhibition by a calcium channel blocker.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • This compound

  • A calcium channel blocker (e.g., nifedipine)

  • Angiotensin II (positive control)

  • Vehicle (e.g., DMSO)

  • Aldosterone RIA or ELISA kit

  • 96-well cell culture plates

  • Reagents for measuring intracellular calcium (e.g., Fura-2 AM)

Procedure:

  • Cell Culture: Culture H295R cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate a subset of wells with the calcium channel blocker (e.g., nifedipine at a suitable concentration) for 30-60 minutes.

    • Treat the cells with different concentrations of this compound (e.g., ranging from 1 nM to 10 µM) with or without the calcium channel blocker.

    • Include the following control groups:

      • Vehicle control (DMSO)

      • Positive control (Angiotensin II, 100 nM)

      • Calcium channel blocker alone

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for aldosterone measurement.

  • Aldosterone Measurement: Quantify the concentration of aldosterone in the supernatant using a validated RIA or ELISA kit according to the manufacturer's instructions.

  • (Optional) Intracellular Calcium Measurement:

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM).

    • Measure the fluorescence intensity before and after the addition of this compound to monitor changes in intracellular calcium concentration.

Visualizations

Torcetrapib_Off_Target_Pathway cluster_0 Inside Adrenal Cell This compound This compound Adrenal_Cell Adrenal Cortical Cell Ca_Channel L-type Calcium Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Signaling_Cascade Signaling Cascade Ca_Influx->Signaling_Cascade Gene_Expression ↑ CYP11B1 & CYP11B2 Gene Expression Signaling_Cascade->Gene_Expression Aldosterone_Synth ↑ Aldosterone & Cortisol Synthesis Gene_Expression->Aldosterone_Synth Hypertension Hypertension Aldosterone_Synth->Hypertension Experimental_Workflow_In_Vivo start Start: Acclimatize SHRs grouping Group Animals: - Vehicle - this compound - this compound + Antagonist - Antagonist start->grouping treatment Daily Oral Gavage (3 Weeks) grouping->treatment monitoring Monitor Blood Pressure (Tail-cuff) treatment->monitoring euthanasia Euthanize & Collect Aorta monitoring->euthanasia analysis Functional & Molecular Analysis - Endothelial Function - eNOS Expression euthanasia->analysis end End: Compare Group Data analysis->end Experimental_Workflow_In_Vitro start Start: Culture H295R Cells seeding Seed Cells in 96-well Plates start->seeding pretreatment Pre-treat with Calcium Channel Blocker seeding->pretreatment treatment Treat with this compound +/- Blocker (24-48 hours) pretreatment->treatment collection Collect Supernatant treatment->collection measurement Measure Aldosterone (RIA/ELISA) collection->measurement end End: Analyze Results measurement->end

References

Torcetrapib Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Torcetrapib.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step process. A key step is the formation of the tetrahydroquinoline core with the correct stereochemistry. This is typically achieved through an iminium ion cyclization reaction. The synthesis also involves the resolution of a chiral amine intermediate, followed by a reductive amination and a final carbamoylation step to yield the this compound molecule.[1]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in this compound synthesis include:

  • Stereocontrol: Achieving the desired cis stereochemistry in the tetrahydroquinoline ring is crucial.

  • Side Reactions: The formation of byproducts during the iminium ion cyclization and reductive amination steps can reduce yield and complicate purification.

  • Purification: The removal of structurally similar impurities and the separation of enantiomers require carefully optimized purification protocols.

  • Scale-up: Transitioning the synthesis from a laboratory to a larger scale can present challenges in maintaining reaction control and product quality.

Q3: What analytical methods are used to assess the purity of this compound?

A3: A range of analytical techniques are employed to determine the purity of this compound, including High-Performance Liquid Chromatography (HPLC) for achiral and chiral purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities.[2]

Troubleshooting Guides

Synthesis: Iminium Ion Cyclization

The formation of the cis-tetrahydroquinoline core is a critical step in the synthesis of this compound. This is often achieved via an iminium ion cyclization.

Problem: Low Yield of the Desired cis-Isomer

Potential Cause Troubleshooting Steps
Incomplete imine formation Ensure complete conversion of the aniline and aldehyde to the imine before initiating cyclization. Monitor the reaction by TLC or LC-MS.
Side reactions The formation of an aminal byproduct can occur. Using a pre-formed crystalline imine surrogate can improve yield and purity.
Suboptimal reaction conditions Optimize the choice of Lewis acid catalyst and solvent. Boron trifluoride etherate and titanium tetrachloride have been used, but can lead to impurities if not carefully controlled.
Low quality of reagents Use high-purity starting materials, as impurities can interfere with the reaction.

Problem: Formation of Impurities

Impurity Mitigation Strategy
trans-isomer While the cis-isomer is thermodynamically favored, ensure the reaction is run under conditions that allow for equilibration to the more stable product.
Aminal byproduct The reaction of the aniline with the aldehyde can form an aminal. Using a pre-formed imine or carefully controlling the stoichiometry and reaction conditions can minimize this.
Michael adduct A potential byproduct is the Michael adduct of the vinyl carbamate. This can sometimes be converted to the desired product under the cyclization conditions.
Purification: Chiral Resolution and Crystallization

Problem: Inefficient Chiral Resolution

The resolution of the racemic amine intermediate is a key step to obtaining the desired enantiomerically pure (2R, 4S)-isomer. This is often achieved by forming diastereomeric salts with a chiral acid, such as dibenzoyl-L-tartaric acid, followed by crystallization.

Potential Cause Troubleshooting Steps
Poor diastereomeric salt formation Screen different chiral resolving agents and solvents to find the optimal combination for selective crystallization.
Low enantiomeric excess (ee) Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity. Monitor the ee at each step using chiral HPLC.
Low recovery of the desired enantiomer Optimize crystallization conditions (temperature, cooling rate, solvent polarity) to maximize the yield of the desired diastereomeric salt while minimizing the co-precipitation of the undesired diastereomer.

Problem: Difficulty in Final Product Crystallization

The final this compound product is often purified by crystallization.

Potential Cause Troubleshooting Steps
Oiling out Ensure the concentration of this compound in the crystallization solvent is not too high. A slow cooling rate and the use of seeding crystals can promote proper crystal formation.
Low purity of crystalline product The presence of impurities can inhibit crystallization or co-crystallize with the product. It may be necessary to perform a preliminary purification step, such as column chromatography, before the final crystallization.
Poor crystal form Experiment with different solvent systems to obtain a crystalline form that is easy to filter and handle. Ethanol has been reported as a suitable solvent.

Experimental Protocols

Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a general guideline for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized for your particular instrument and sample matrix.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Temperature: The column temperature can influence the separation and should be controlled.

Visualizations

Torcetrapib_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Trifluoromethylaniline + Propanal B Aminal/Imine Formation A->B C Iminium Ion Cyclization (with Vinyl Carbamate) B->C D cis-Tetrahydroquinoline Intermediate C->D E Protection of Ring Nitrogen D->E F Protected Intermediate E->F G Deprotection of Amine F->G H Racemic Amine Intermediate G->H I Chiral Resolution (e.g., with Dibenzyl Tartrate) H->I J (2R,4S)-Amine Intermediate I->J K Reductive Amination (with bis-Trifluoromethyl Benzaldehyde) J->K L Secondary Amine Intermediate K->L M Carbamate Formation (with Methyl Chloroformate) L->M N Crude this compound M->N O Crystallization N->O P Pure this compound O->P

Caption: Overview of the this compound synthetic workflow.

Troubleshooting_Iminium_Cyclization Start Low Yield in Iminium Cyclization Q1 Is imine formation complete? Start->Q1 A1 Force imine formation to completion. Monitor by TLC/LC-MS. Q1->A1 No Q2 Are side products observed? Q1->Q2 Yes A1->Q2 A2_aminal Consider using a pre-formed crystalline imine surrogate. Q2->A2_aminal Aminal A2_michael Adjust reaction conditions to favor conversion to the desired product. Q2->A2_michael Michael Adduct Q3 Are reaction conditions optimized? Q2->Q3 Other/None A2_aminal->Q3 A2_michael->Q3 A3 Screen Lewis acids and solvents. Q3->A3 No End Improved Yield Q3->End Yes A3->End

Caption: Troubleshooting logic for low yield in the iminium cyclization step.

References

Technical Support Center: Enhancing Torcetrapib Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the highly lipophilic compound Torcetrapib, achieving adequate solubility in aqueous buffers is a critical challenge. With a calculated log P (ClogP) of 7.45 and an exceptionally low aqueous solubility of less than 40 ng/mL, this compound requires specialized formulation strategies to enable meaningful in vitro and in vivo studies.[1][2]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the solubilization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: this compound is a highly lipophilic and non-ionizable molecule, making it "practically insoluble" in water. Its high lipophilicity (ClogP = 7.45) and crystalline nature result in very poor aqueous solubility (< 40 ng/mL), posing significant challenges for formulation and delivery.[1][2]

Q2: What are the most common strategies to improve the aqueous solubility of this compound?

A2: Several advanced formulation techniques have been successfully applied to enhance the solubility and bioavailability of this compound. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[1][3]

  • Lipid-Based Formulations: These include Solid Lipid Nanoparticles (SLNs) and Self-Emulsifying Drug Delivery Systems (SEDDS), which encapsulate the lipophilic drug in a lipidic carrier that can form fine dispersions in aqueous environments.[1][2][4]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its solubility in water.[5]

  • Use of Co-solvents: For laboratory and pre-clinical studies, co-solvents like Dimethyl Sulfoxide (DMSO) are often used in combination with other excipients to achieve higher concentrations.[5]

Q3: Are there any ready-to-use protocols for dissolving this compound for in vitro experiments?

A3: Yes, for research purposes, a common approach involves using a co-solvent system. A stock solution of this compound can be prepared in DMSO. For aqueous dilutions, a vehicle containing a solubilizing agent like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is often necessary to prevent precipitation. A specific protocol yielding a clear solution of at least 2.5 mg/mL involves a final solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[5]

Q4: Can pH adjustment be used to improve this compound solubility?

A4: As a neutral molecule, altering the pH of the aqueous buffer will not significantly impact the intrinsic solubility of this compound. Therefore, pH adjustment alone is not an effective strategy for this compound.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Question: Why is my this compound crashing out of solution? Answer: This is a common issue known as "fall-out" or precipitation. It occurs because this compound is highly insoluble in aqueous media. When the DMSO concentration is significantly lowered by adding the aqueous buffer, the drug is no longer soluble and precipitates.

  • Question: How can I prevent this precipitation? Answer: To maintain this compound in solution upon aqueous dilution, you need to include a solubilizing agent in your final buffer.

    • Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a highly effective solubilizer. A final concentration of 20% SBE-β-CD in saline with 10% DMSO can maintain this compound in a clear solution at concentrations of at least 2.5 mg/mL.[5]

    • Surfactants: The use of non-ionic surfactants like Polysorbate 80 (Tween 80) can also help to maintain solubility by forming micelles that encapsulate the drug.

    • Lipid-based systems: For oral delivery simulations, using a self-emulsifying formulation can prevent precipitation upon dilution with aqueous media.[2]

Issue: I am observing low and variable results in my cell-based assays.

  • Question: Could solubility be the cause of my inconsistent assay results? Answer: Yes, poor aqueous solubility is a major contributor to assay variability. If this compound is not fully dissolved, its effective concentration at the cellular level will be inconsistent, leading to unreliable data. Fine, non-visible precipitates can also interfere with assay readouts.

  • Question: How can I ensure my compound is fully dissolved in my cell culture media? Answer:

    • Prepare a high-concentration stock in 100% DMSO. this compound is readily soluble in DMSO at concentrations of 30 mg/mL (with sonication) to ≥ 100 mg/mL.[5][6]

    • Use a multi-step dilution. When diluting into your final cell culture medium, it is crucial to do so in a stepwise manner to avoid rapid changes in solvent polarity.

    • Incorporate a solubilizing excipient if necessary. If precipitation is still an issue, consider pre-complexing this compound with a cyclodextrin before adding it to the media.

    • Visually inspect for precipitation. Before adding the final solution to your cells, carefully inspect it for any signs of cloudiness or precipitate, even after dilution.

Issue: My formulated solid dispersion of this compound shows poor dissolution in vitro.

  • Question: I prepared a solid dispersion, but the dissolution rate is still low. What could be the problem? Answer: Several factors could be at play:

    • Incomplete Amorphization: The drug may not be fully amorphous within the polymer matrix. Crystalline remnants will dissolve much more slowly. Characterization techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can confirm the amorphous state.

    • Polymer Selection: The chosen polymer may not be optimal for this compound. The drug and polymer must have good miscibility. Hydroxypropyl methylcellulose acetate succinate (HPMCAS-LF) has been shown to be an effective carrier for this compound.[1]

    • Drug Loading: If the drug loading is too high, the polymer may not be able to effectively disperse and stabilize the amorphous drug, leading to recrystallization and poor dissolution.

Quantitative Data Summary

Formulation ApproachVehicle/ExcipientsAchieved Solubility/ObservationCitation(s)
Crystalline Drug Aqueous Buffer< 40 ng/mL (practically insoluble)[1][2]
Co-solvent/Complexation 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (clear solution)[5]
Co-solvent/Lipid 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)[5]
Amorphous Solid Dispersion HPMCAS-LF, Copovidone + Vitamin-E TPGS, or Soluplus®Enhanced supersaturation solubility compared to crystalline form[3]
Solid Lipid Nanoparticles Solid Lipid MatrixSuccessfully incorporated in an amorphous state, leading to a significant increase in oral bioavailability (6 to 11-fold)[1]
SEDDS MCT/Triacetin/Polysorbate 80/Capmul MCM (20/30/20/30)Reduced food effect and increased fasted exposure in dogs[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Use (Co-solvent/Complexation)

This protocol is suitable for preparing a stock solution for use in various in vitro assays where a higher concentration of this compound in a predominantly aqueous environment is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD in saline.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add 1 part of the this compound/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. This will result in a final vehicle composition of 10% DMSO.

This protocol is adapted from information suggesting a resulting solubility of ≥ 2.5 mg/mL.[5]

Protocol 2: Preparation of this compound Amorphous Solid Dispersion (Spray Drying)

This method creates a polymer-based solid dispersion where this compound is in an amorphous state, which can enhance its dissolution rate.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS-LF)

  • Acetone

Procedure:

  • Dissolve this compound and HPMCAS-LF in acetone. A typical drug-to-polymer ratio is 1:4.[1]

  • Feed the resulting solution into a spray dryer.

  • Set the spray drying parameters (e.g., inlet temperature, outlet temperature, atomization airflow rate, and solution feed rate) to ensure efficient solvent evaporation and particle formation. For a micro-spray dryer, example parameters are an inlet temperature of 76°C and an outlet temperature of 50°C.[1]

  • Collect the resulting dry powder.

  • Dry the collected particles under a vacuum overnight to remove any residual solvent.

Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method to determine the thermodynamic solubility of a compound in a specific buffer.

Materials:

  • Excess amount of this compound formulation (e.g., crystalline powder, solid dispersion)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Shaker incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the this compound formulation to a known volume of the aqueous buffer in a sealed container.

  • Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant.

  • Clarify the sample by centrifugation and/or filtration to remove any undissolved particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method like HPLC-UV.

Visualizations

G Workflow for Preparing this compound Solution for In Vitro Use cluster_0 Step 1: Prepare Components cluster_1 Step 2: Create Stock Solutions cluster_2 Step 3: Final Formulation cluster_3 Step 4: Result A This compound Powder E Dissolve this compound in DMSO (e.g., 25 mg/mL) A->E B 100% DMSO B->E C SBE-β-CD F Dissolve SBE-β-CD in Saline (20% w/v) C->F D Saline (0.9% NaCl) D->F G Mix 1 part this compound/DMSO Stock with 9 parts SBE-β-CD/Saline Solution E->G F->G H Clear this compound Solution (≥ 2.5 mg/mL) Final Vehicle: 10% DMSO G->H

Caption: Workflow for preparing a solubilized this compound solution for laboratory use.

G Workflow for Preparing this compound Amorphous Solid Dispersion (ASD) cluster_0 Step 1: Prepare Solution cluster_1 Step 2: Spray Drying cluster_2 Step 3: Collection and Post-Processing cluster_3 Step 4: Final Product A This compound D Dissolve this compound and Polymer in Solvent (e.g., 1:4 drug to polymer ratio) A->D B Polymer (e.g., HPMCAS-LF) B->D C Solvent (e.g., Acetone) C->D E Feed Solution into Spray Dryer D->E G Collect Dried Powder E->G F Set Drying Parameters (Temperature, Flow Rate) F->E H Dry under Vacuum (remove residual solvent) G->H I This compound ASD Powder H->I G Troubleshooting Logic for this compound Precipitation A Start: Diluting DMSO stock with aqueous buffer B Does precipitation occur? A->B E Problem: Low aqueous solubility of this compound B->E Yes F Solution is ready for use B->F No C Yes D No G Add Solubilizing Agent to Aqueous Buffer E->G H Options: - Cyclodextrins (SBE-β-CD) - Surfactants (Tween 80) - Formulate as SEDDS G->H

References

stability issues with Torcetrapib in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and handling of Torcetrapib in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the clinical trial failures of this compound?

A1: The clinical development of this compound was halted not due to chemical instability, but because of adverse "off-target" pharmacological effects observed in large clinical trials.[1][2][3][4] These effects included an increase in blood pressure and elevated levels of aldosterone, which led to a higher risk of cardiovascular events and mortality in patients receiving the drug.[1][2][3] It is crucial for researchers to be aware of these on-target and off-target pharmacological activities when designing and interpreting their experiments.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound for long-term experiments. Recommendations for both the solid compound and solutions are summarized in the table below.

Q3: What is the best solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 50 mM or greater. To ensure the highest quality, it is recommended to use a new, unopened container of hygroscopic DMSO for preparing stock solutions.

Q4: How stable is this compound in solution?

A4: For optimal results in long-term experiments, it is highly recommended to prepare fresh working solutions from a frozen stock solution on the day of use. While stock solutions in DMSO can be stored for extended periods at -20°C or -80°C, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results over time Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods, especially at room temperature or 4°C.
Inconsistent concentrations of this compound.Ensure the stock solution is fully dissolved before making dilutions. Visually inspect for any precipitation. If observed, gently warm and/or sonicate the solution to redissolve the compound.
Unexpected biological effects Off-target effects of this compound.Be aware of the known off-target effects, such as increased aldosterone and impacts on blood pressure regulation. Design experiments with appropriate controls to distinguish between on-target CETP inhibition and off-target effects.
Contamination of stock or working solutions.Use sterile techniques when preparing and handling all solutions. Filter-sterilize working solutions if they are to be used in cell culture experiments.
Precipitation of this compound in experimental media Poor solubility in aqueous solutions.Ensure the final concentration of DMSO in the experimental media is as low as possible and does not exceed levels that affect the experimental system (typically <0.5%). If precipitation occurs, consider using a lipid-based formulation for in vivo studies or re-evaluating the working concentration for in vitro assays.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder)-20°CUp to 3 years
4°CUp to 2 years
Stock Solution (in DMSO)-80°CUp to 2 years
-20°CUp to 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass or polypropylene vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing this compound Stability in Experimental Media

  • Objective: To determine the stability of this compound in a specific cell culture medium over the time course of a planned long-term experiment.

  • Materials:

    • This compound stock solution (in DMSO)

    • Experimental medium (e.g., DMEM with 10% FBS)

    • Incubator set to the experimental conditions (e.g., 37°C, 5% CO₂)

    • Analytical method for quantifying this compound (e.g., HPLC-UV or LC-MS/MS)

  • Procedure:

    • Prepare a working solution of this compound in the experimental medium at the final concentration to be used in the experiment.

    • At time zero, take an aliquot of the working solution and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration.

    • Incubate the remaining working solution under the same conditions as the planned experiment (e.g., in a cell culture incubator).

    • At predetermined time points (e.g., 24, 48, 72 hours), collect additional aliquots from the incubated solution.

    • Analyze the collected aliquots to determine the concentration of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease in concentration indicates instability under the experimental conditions.

Visualizations

CETP_Inhibition_Pathway cluster_lipoproteins Lipoproteins cluster_cetp CETP Activity HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters VLDL_LDL VLDL/LDL (Very) Low-Density Lipoprotein VLDL_LDL->CETP Triglycerides CETP->HDL Triglycerides CETP->VLDL_LDL Cholesteryl Esters This compound This compound This compound->CETP Inhibits

Caption: Mechanism of CETP inhibition by this compound.

Experimental_Workflow prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Experimental Media prep_stock->prep_working time_zero Time Zero Analysis (HPLC/LC-MS) prep_working->time_zero incubation Incubate under Experimental Conditions prep_working->incubation time_points Collect Aliquots at Predefined Time Points incubation->time_points analysis Analyze Aliquots (HPLC/LC-MS) time_points->analysis data_analysis Calculate % Remaining and Assess Stability analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent Experimental Results? check_solution Are you preparing fresh working solutions? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_dissolution Is the stock solution fully dissolved? yes_fresh->check_dissolution prepare_fresh Action: Prepare fresh solutions for each experiment. no_fresh->prepare_fresh yes_dissolved Yes check_dissolution->yes_dissolved no_dissolved No check_dissolution->no_dissolved consider_off_target Consider potential off-target effects. yes_dissolved->consider_off_target dissolve_fully Action: Gently warm and/or sonicate the stock solution. no_dissolved->dissolve_fully

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Managing Torcetrapib's Aldosterone-Related Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Torcetrapib. The focus is on understanding and controlling for its known off-target effect of increasing aldosterone production.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target effect of this compound that requires control in experimental studies?

A1: The primary off-target effect of this compound is the direct stimulation of the adrenal glands, leading to increased production and secretion of aldosterone and cortisol.[1][2][3] This effect is independent of its intended mechanism of action, which is the inhibition of the Cholesteryl Ester Transfer Protein (CETP).[1][4] This aldosterone increase is associated with a rise in blood pressure and electrolyte imbalances, such as decreased potassium and increased sodium and bicarbonate levels.[4]

Q2: How does this compound stimulate aldosterone production?

A2: this compound directly acts on adrenal cells to increase the synthesis of aldosterone and cortisol.[3] The underlying mechanism involves an increase in intracellular calcium, which serves as a key signaling messenger in this process.[3] Studies have shown that this compound induces the expression of CYP11B1 and CYP11B2, enzymes crucial for the final steps of cortisol and aldosterone biosynthesis, respectively.[2][3] This effect is not a class effect of all CETP inhibitors; other inhibitors like anacetrapib and dalcetrapib do not appear to stimulate steroidogenesis or increase blood pressure.[1][5]

Q3: What were the key clinical findings related to this compound and aldosterone?

A3: The Investigation of Lipid Level Management to Understand Its Impact on Atherosclerotic Events (ILLUMINATE) trial, a large-scale clinical study, was prematurely terminated due to higher mortality and cardiovascular events in the this compound group.[1][2] Post-hoc analysis of this trial revealed that patients taking this compound had elevated plasma aldosterone concentrations, which was consistent with the observed electrolyte changes and an average increase in systolic blood pressure of 4.5 to 5.4 mm Hg.[1][6][7]

Troubleshooting Guides

Issue 1: Unexplained increase in blood pressure in animal models treated with this compound.

  • Possible Cause: The hypertensive effect is a known off-target effect of this compound, linked to its stimulation of the adrenal glands.[8][9] While increased aldosterone is a major contributor, some studies suggest that the acute pressor response may be mediated by another, yet unidentified, pressor agent released from the adrenal gland.[2]

  • Troubleshooting Steps:

    • Confirm the Origin: To determine if the blood pressure elevation is of adrenal origin, conduct studies in adrenalectomized animals. The absence of a pressor response in these animals would confirm the adrenal gland's role.[1][2]

    • Investigate the Role of Aldosterone:

      • Administer a mineralocorticoid receptor antagonist, such as eplerenone or spironolactone, to block the effects of elevated aldosterone. Note that this may not block the initial, acute pressor response.[6]

      • Use an inhibitor of steroidogenesis, like trilostane, which blocks the conversion of pregnenolone to progesterone. This has been shown to prevent the this compound-induced increase in aldosterone and corticosterone.[1][6]

    • Control for CETP Inhibition: To confirm the pressor effect is independent of CETP inhibition, use a control compound from a different structural class of CETP inhibitors (e.g., anacetrapib) that is known not to affect blood pressure.[5][9]

Issue 2: In vitro assays show unexpected increases in steroid hormone levels in adrenal cell lines treated with this compound.

  • Possible Cause: This is the expected off-target effect of this compound. The compound directly stimulates steroidogenesis in adrenal cells.

  • Troubleshooting Steps:

    • Dose-Response Curve: Establish a dose-response curve to characterize the potency of this compound in stimulating aldosterone and cortisol production. The EC50 for aldosterone release in H295R cells is approximately 80 nM.[7]

    • Mechanism of Action: To investigate the intracellular signaling pathway, use calcium channel blockers. These have been shown to completely block the this compound-induced release of corticoids, confirming the role of intracellular calcium.[3][7]

    • Comparative Analysis: Compare the effects of this compound with other CETP inhibitors from different chemical series (e.g., dalcetrapib, anacetrapib) to demonstrate the specificity of this off-target effect to the tetrahydroquinoline class of compounds.[4]

Quantitative Data Summary

Table 1: Effects of this compound on Blood Pressure and Electrolytes in the ILLUMINATE Trial

ParameterThis compound/Atorvastatin ArmAtorvastatin Only Arm
Change in Systolic Blood Pressure+5.4 mm HgNot reported
Change in Serum Potassium-0.08 mmol/liter+0.06 mmol/liter
Change in Serum Sodium+1.39 mmol/liter+0.78 mmol/liter
Change in Serum Bicarbonate+2.28 mmol/liter+1.93 mmol/liter

Data from the ILLUMINATE trial as reported in supporting documentation.[4]

Table 2: In Vitro Aldosterone and Cortisol Production in H295R Cells with this compound Treatment

TreatmentAldosterone InductionCortisol InductionEC50 (Aldosterone)
This compoundDose-dependent increaseParallel induction with aldosterone~80 nM
Angiotensin II (Positive Control)Comparable to maximal this compound inductionNot reportedNot applicable
Anacetrapib (Negative Control)No significant effectNot reportedNot applicable
Dalcetrapib (Negative Control)No significant effectNot reportedNot applicable

Data compiled from in vitro studies on human adrenal carcinoma H295R cells.[4][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Aldosterone and Cortisol Production

  • Cell Lines: Human adrenal carcinoma cell lines H295R or HAC15 are commonly used as they express the necessary steroidogenic enzymes.[3][4]

  • Methodology:

    • Culture the adrenal cells to a suitable confluency.

    • Incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24 to 48 hours.

    • Include a positive control, such as Angiotensin II, and a negative vehicle control.

    • Collect the cell culture media at the end of the incubation period.

    • Measure the concentrations of aldosterone and cortisol in the media using validated methods like Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

    • To investigate the mechanism, pre-incubate cells with a calcium channel blocker before adding this compound.

Protocol 2: In Vivo Evaluation of this compound's Pressor Effect

  • Animal Models: Spontaneously hypertensive rats (SHR) or other rodent models are suitable. Studies have also been conducted in dogs and mice.[2][9]

  • Methodology:

    • Implant telemetry devices for continuous blood pressure monitoring or use tail-cuff plethysmography.

    • Administer this compound intravenously or orally at the desired dose.

    • Monitor blood pressure continuously before, during, and after drug administration.

    • To test the role of the adrenal gland, perform studies in surgically adrenalectomized animals and their sham-operated counterparts.[9]

    • To assess the contribution of aldosterone, pre-treat a cohort of animals with a 3β-hydroxysteroid dehydrogenase inhibitor like trilostane before administering this compound.[6]

    • Collect blood samples at various time points to measure plasma levels of aldosterone and corticosterone.

Visualizations

Torcetrapib_Aldosterone_Pathway This compound This compound Adrenal_Cell Adrenal Gland Cell This compound->Adrenal_Cell Direct Action (Off-Target) Ca_Influx Increased Intracellular Calcium (Ca2+) Adrenal_Cell->Ca_Influx Steroidogenesis Stimulation of Steroidogenic Enzymes (CYP11B1, CYP11B2) Ca_Influx->Steroidogenesis Aldosterone_Cortisol Increased Aldosterone & Cortisol Synthesis Steroidogenesis->Aldosterone_Cortisol

Caption: this compound's off-target signaling pathway in adrenal cells.

Experimental_Workflow_this compound cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Animal Model (e.g., Rat) Adrenalectomy Adrenalectomy vs. Sham Operation Animal_Model->Adrenalectomy Drug_Admin Administer this compound Adrenalectomy->Drug_Admin BP_Monitor Monitor Blood Pressure Drug_Admin->BP_Monitor Hormone_Analysis Measure Plasma Aldosterone Drug_Admin->Hormone_Analysis Cell_Culture Culture Adrenal Cells (e.g., H295R) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate 24-48h Treatment->Incubation Media_Analysis Measure Aldosterone in Media (RIA/LC-MS) Incubation->Media_Analysis

Caption: Workflow for investigating this compound's adrenal effects.

References

Navigating Unexpected Outcomes in Torcetrapib Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the effects of Torcetrapib, this technical support center provides essential guidance on interpreting unexpected experimental results. The surprising clinical trial outcomes of this compound, a cholesteryl ester transfer protein (CETP) inhibitor, underscore the importance of understanding its off-target effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment shows a significant increase in HDL cholesterol and a decrease in LDL cholesterol after this compound treatment, yet I'm observing adverse cardiovascular markers. Is this expected?

A1: Yes, this is a known and critical finding from the this compound clinical trials, most notably the ILLUMINATE trial.[1][2][3] While this compound is an effective CETP inhibitor that favorably alters lipid profiles, it has been shown to increase the risk of cardiovascular events and mortality.[1][2][3][4] This paradoxical outcome is attributed to off-target effects of the drug, which are independent of its CETP inhibitory activity.[5][6][7]

Q2: I've observed an increase in blood pressure in my animal models treated with this compound. Is this a known side effect?

A2: Yes, an increase in blood pressure is a well-documented off-target effect of this compound.[3][5][7] This pressor effect has been observed in various animal models and was a significant finding in human clinical trials.[3][5] It is crucial to monitor blood pressure in any in vivo studies involving this compound. Other CETP inhibitors, such as anacetrapib and dalcetrapib, have not been found to cause this hypertensive effect, indicating it is specific to the molecular structure of this compound and not a class effect of CETP inhibitors.[5][6]

Q3: My in vitro experiments using adrenal cells show an increase in steroid hormone production after this compound treatment. What is the mechanism behind this?

A3: This is a key off-target effect of this compound. The drug directly stimulates adrenal cells to increase the production of aldosterone and cortisol.[5][8] This effect is independent of CETP inhibition and is mediated by an intracellular calcium-dependent signaling pathway.[8] this compound has been shown to induce the expression of genes involved in steroidogenesis, such as CYP11B1 and CYP11B2.[8]

Q4: I am designing an experiment to investigate the off-target effects of this compound. What are the key parameters I should measure?

A4: To investigate the off-target effects of this compound, it is essential to measure the following:

  • Blood Pressure: Use radiotelemetry for continuous monitoring in conscious, freely moving animal models for the most accurate results.

  • Plasma Aldosterone and Cortisol Levels: These can be measured using ELISA, radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Serum Electrolytes: Monitor sodium and potassium levels, as hyperaldosteronism can lead to electrolyte imbalances.[9]

  • CETP Activity: To confirm that the observed effects are independent of CETP inhibition, measure CETP activity in plasma.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
No significant change in blood pressure after this compound administration in an animal model. 1. Incorrect dosage or administration route.2. Insensitive blood pressure measurement technique.3. Animal model is not responsive.1. Verify the dose and route of administration based on established literature.2. Use a more sensitive method like radiotelemetry instead of tail-cuff for more accurate and continuous measurement.3. While unlikely given the consistent findings, consider the species and strain of the animal model.
High variability in plasma aldosterone measurements. 1. Improper sample collection and handling.2. Assay interference.3. Pulsatile nature of aldosterone secretion.1. Follow a strict protocol for blood collection, including consistent timing and proper handling and storage of plasma samples.2. Ensure the chosen assay (e.g., ELISA) is validated for the specific sample type and matrix.3. Collect samples at the same time of day for all animals to minimize variability due to circadian rhythms.
CETP activity is not inhibited despite observing other effects of this compound. 1. Incorrect assay procedure.2. Inactive compound.1. Review the CETP activity assay protocol for any deviations. Ensure proper reagent preparation and incubation times.2. Verify the integrity and purity of the this compound compound.

Quantitative Data from the ILLUMINATE Trial

The following table summarizes the key quantitative findings from the ILLUMINATE (Investigation of Lipid Level Management to Understand Its Impact in Atherosclerotic Events) trial, which was prematurely terminated due to increased risk of death and cardiovascular events in the this compound group.

Parameter This compound + Atorvastatin Group Atorvastatin Alone Group p-value
Change in HDL Cholesterol +72.1%+1.9%<0.001
Change in LDL Cholesterol -24.9%-1.1%<0.001
Change in Systolic Blood Pressure +5.4 mmHg+0.8 mmHg<0.001
Deaths 82510.006
Cardiovascular Events 373289<0.001

Data adapted from the ILLUMINATE trial results.[2][3]

Experimental Protocols

Measurement of CETP Activity (Fluorometric Assay)

Principle: This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. The increase in fluorescence is proportional to CETP activity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, donor particles (containing a self-quenched fluorescent lipid), and acceptor particles as per the manufacturer's instructions (e.g., Roar Biomedical or similar).

  • Sample Preparation: Use plasma or serum samples. It is recommended to dilute samples to ensure the readings are within the linear range of the assay.

  • Assay Procedure:

    • Add the diluted plasma/serum sample to a 96-well plate.

    • Add the donor and acceptor particles to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission).

  • Data Analysis: Calculate CETP activity based on the rate of increase in fluorescence, often compared to a standard curve or a positive control (e.g., recombinant CETP).

Measurement of Plasma Aldosterone (ELISA)

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying aldosterone in plasma.

Methodology:

  • Sample Collection: Collect whole blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Assay Procedure (using a commercial ELISA kit):

    • Prepare standards and controls provided in the kit.

    • Add standards, controls, and plasma samples to the wells of a microplate pre-coated with anti-aldosterone antibodies.

    • Add an enzyme-conjugated aldosterone molecule (tracer) to each well. This will compete with the aldosterone in the sample for binding to the antibodies.

    • Incubate the plate.

    • Wash the plate to remove unbound components.

    • Add a substrate solution that will react with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of aldosterone in the sample. Calculate the aldosterone concentration by comparing the absorbance of the samples to a standard curve.

Measurement of Blood Pressure in Rats (Radiotelemetry)

Principle: A surgically implanted telemetry device continuously measures and transmits blood pressure data from a conscious, unrestrained animal.

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat.

    • Surgically implant the telemetry transmitter in the abdominal cavity.

    • Insert the catheter of the transmitter into the abdominal aorta or femoral artery.

    • Allow the animal to recover from surgery for at least one week before starting measurements.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver that picks up the signal from the implanted transmitter.

    • The receiver is connected to a computer with data acquisition software.

    • Record blood pressure, heart rate, and activity continuously.

  • Data Analysis: Analyze the collected data to determine mean arterial pressure, systolic and diastolic blood pressure, and heart rate over time. Compare the data from this compound-treated animals to a vehicle-treated control group.

Visualizations

Torcetrapib_Off_Target_Pathway cluster_Cell Adrenal Cortical Cell cluster_Systemic Systemic Effects This compound This compound CalciumChannel L-type Ca2+ Channel This compound->CalciumChannel Activates Ca_Influx Ca2+ Influx CalciumChannel->Ca_Influx Intracellular_Ca ↑ Intracellular Ca2+ Ca_Influx->Intracellular_Ca Steroidogenesis Steroidogenic Enzyme Upregulation (e.g., CYP11B1, CYP11B2) Intracellular_Ca->Steroidogenesis Activates Aldosterone ↑ Aldosterone Synthesis & Secretion Steroidogenesis->Aldosterone Cortisol ↑ Cortisol Synthesis & Secretion Steroidogenesis->Cortisol Increased_Aldosterone ↑ Plasma Aldosterone Aldosterone->Increased_Aldosterone Increased_BP ↑ Blood Pressure Increased_Aldosterone->Increased_BP Electrolyte_Imbalance Electrolyte Imbalance (↑ Na+, ↓ K+) Increased_Aldosterone->Electrolyte_Imbalance

Caption: Proposed signaling pathway for this compound's off-target effects.

Experimental_Workflow cluster_InVivo In Vivo Experiment (Rodent Model) cluster_ExVivo Ex Vivo Analysis cluster_InVitro In Vitro Experiment Animal_Model Rodent Model (e.g., Rat) Torcetrapib_Admin Administer this compound or Vehicle Control Animal_Model->Torcetrapib_Admin BP_Measurement Blood Pressure Monitoring (Radiotelemetry) Torcetrapib_Admin->BP_Measurement Blood_Sample Collect Blood Samples Torcetrapib_Admin->Blood_Sample Plasma_Separation Separate Plasma Blood_Sample->Plasma_Separation Aldosterone_Assay Measure Aldosterone (ELISA) Plasma_Separation->Aldosterone_Assay CETP_Assay Measure CETP Activity (Fluorometric Assay) Plasma_Separation->CETP_Assay Adrenal_Cells Adrenal Cell Culture (e.g., H295R) Torcetrapib_Treatment Treat with this compound Adrenal_Cells->Torcetrapib_Treatment Cell_Supernatant Collect Supernatant Torcetrapib_Treatment->Cell_Supernatant Hormone_Measurement Measure Aldosterone/Cortisol Cell_Supernatant->Hormone_Measurement

Caption: Workflow for investigating this compound's off-target effects.

References

Technical Support Center: Accurate Torcetrapib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Torcetrapib.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification?

A1: The most common analytical techniques for this compound quantification in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Given that this compound is a chiral compound, these methods often employ chiral stationary phases for the separation of its enantiomers.[1]

Q2: Why is chiral separation important for this compound analysis?

A2: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often necessary to use stereoselective bioanalytical methods to quantify each enantiomer separately to understand their individual contributions to the drug's overall effect and to investigate any potential in vivo chiral inversion.[1]

Q3: What are the key challenges in developing a robust bioanalytical method for this compound?

A3: Key challenges include achieving adequate separation of the enantiomers, overcoming matrix effects from complex biological samples (like plasma), ensuring the stability of the analyte during sample collection and processing, and developing a method with sufficient sensitivity to measure low concentrations of the drug and its metabolites.

Q4: What were the primary reasons for the clinical failure of this compound?

A4: The clinical development of this compound was terminated due to an increased risk of cardiovascular events and mortality in patients.[2][3][4] This was attributed to off-target effects of the molecule, leading to increased blood pressure and aldosterone levels, which were independent of its intended mechanism of cholesteryl ester transfer protein (CETP) inhibition.

Troubleshooting Guides

HPLC-UV Method Troubleshooting

Q: I am observing poor resolution between the (+) and (-) enantiomers of this compound on a Chiralpak AD-H column. What should I do?

A: Poor resolution can be addressed by systematically optimizing the chromatographic conditions:

  • Mobile Phase Composition: The ratio of n-hexane to isopropyl alcohol (IPA) is critical for chiral separation on polysaccharide-based columns like Chiralpak AD-H. Try adjusting the IPA concentration in small increments (e.g., ±1%). A lower IPA percentage generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Column Temperature: Temperature can influence chiral recognition. If your HPLC system has a column oven, try decreasing the temperature (e.g., to 20°C) to enhance the enantioselectivity of the column.

  • Column Contamination: If the column has been used extensively, it might be contaminated. Flushing the column with a stronger solvent (as recommended by the manufacturer) might help restore its performance. For polysaccharide-based columns, it's crucial to use compatible solvents for washing to avoid damaging the stationary phase.

Q: My this compound peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds can be an issue. Here are some strategies to improve peak symmetry:[5][6]

  • Mobile Phase Additives: While not always necessary with modern columns, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol groups on the silica support that can cause tailing.

  • Check for Column Contamination: Sample matrix components can accumulate on the column frit or the head of the column, leading to peak distortion. Back-flushing the column or replacing the guard column might resolve the issue.[7]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Q: I'm experiencing peak fronting for my this compound peak. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to several reasons:[5][8]

  • Sample Overload: You might be injecting too much sample onto the column. Try diluting your sample and injecting a smaller volume.

  • Poor Sample Solubility: If this compound is not fully dissolved in your injection solvent, it can lead to fronting. Ensure complete dissolution before injection.

  • Column Collapse: This is a more severe issue and can happen if the column is operated outside its recommended pH or pressure range. If you suspect column collapse, the column will likely need to be replaced.[8]

LC-MS/MS Method Troubleshooting

Q: I am observing significant signal suppression (matrix effect) for this compound in human plasma samples. How can I mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[9][10][11] Here are some strategies to address this:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents to optimize the recovery of this compound while minimizing the co-extraction of matrix components.

    • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by utilizing specific interactions between the analyte and the sorbent material to remove interferences.

  • Optimize Chromatography:

    • Gradient Elution: A well-designed gradient elution can help to chromatographically separate this compound from co-eluting matrix components that cause ion suppression.

    • Column Chemistry: Trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) might alter the elution profile of interferences relative to your analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

Q: I am having difficulty achieving the required sensitivity (Lower Limit of Quantification - LLOQ) for this compound.

A: To improve sensitivity, consider the following:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.

    • MRM Transitions: Make sure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for both the parent and product ions.

  • Improve Sample Preparation: A more efficient extraction and concentration step will result in a higher concentration of the analyte being injected into the system.

  • Reduce System Volume: Minimizing the length and internal diameter of tubing in your LC system can reduce peak broadening and improve peak height, leading to better sensitivity.

Quantitative Data Summary

The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Summary for this compound Enantiomers in Hamster Plasma

Parameter(+)-Torcetrapib(-)-Torcetrapib
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL
Intra-day Precision (%CV) 1.60 - 7.36%2.76 - 13.6%
Inter-day Precision (%CV) 4.57 - 6.32%5.66 - 11.0%
Accuracy (% Recovery) 95.6 - 109%92.7 - 108%
Absolute Recovery 88.7 - 90.0%88.7 - 90.0%

Table 2: LC-MS/MS Method Validation Summary for this compound in Hamster and Dog Plasma [12]

ParameterHamster PlasmaDog Plasma
Linearity Range 1.00 - 200 ng/mL1.00 - 200 ng/mL
Correlation Coefficient (r) ≥ 0.993≥ 0.993
Lower Limit of Quantification (LLOQ) 1.00 ng/mL1.00 ng/mL
Recovery of this compound 65.73% and 94.01%79.68% and 90.70%
Precision and Accuracy Method was proved to be accurate and preciseMethod was proved to be accurate and precise

Experimental Protocols

Detailed Protocol: Enantioselective HPLC-UV Method

This protocol is for the direct separation and quantification of (+)- and (-)-Torcetrapib in hamster plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (IS).

  • Add acetonitrile as the extraction solvent.

  • Vortex mix thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropyl alcohol (IPA) (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • UV Detection: 254 nm

  • Injection Volume: 20 µL

3. Typical Retention Times

  • (+)-Torcetrapib: ~9.4 min

  • (-)-Torcetrapib: ~13.8 min

  • Internal Standard: ~17.5 min

Detailed Protocol: LC-MS/MS Method[12]

This protocol is for the quantification of this compound in hamster and dog plasma.

1. Sample Preparation (Protein Precipitation) [12]

  • To 100 µL of plasma, add the internal standard (IS).[12]

  • Add acetonitrile to precipitate the plasma proteins.[12]

  • Vortex and centrifuge.[12]

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.[12]

2. LC-MS/MS Conditions [12]

  • LC System: A standard HPLC or UHPLC system

  • Mass Spectrometer: API-4000 Q Trap or equivalent triple quadrupole mass spectrometer[12]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte and IS.

  • Column: Inertsil ODS-3 (or equivalent C18 column)[12]

  • Mobile Phase: 0.01 M ammonium acetate:acetonitrile (15:85, v/v)[12]

  • Flow Rate: 0.40 mL/min[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[12]

3. Typical Retention Times [12]

  • This compound: ~2.25 min[12]

  • Internal Standard: ~2.20 min[12]

Visualizations

CETP_Inhibition_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP CE LDL_VLDL LDL / VLDL (Low/Very-Low Density Lipoprotein) LDL_VLDL->CETP TG CETP->HDL TG CETP->LDL_VLDL CE Increased_HDL Increased HDL-C CETP->Increased_HDL Leads to Decreased_LDL Decreased LDL-C CETP->Decreased_LDL Leads to This compound This compound This compound->CETP Inhibits CE Cholesteryl Esters TG Triglycerides Bioanalytical_Workflow cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Processing Sample Processing (Centrifugation, Storage) Sample_Collection->Sample_Processing Sample_Extraction Sample Extraction (PPT, LLE, or SPE) Sample_Processing->Sample_Extraction Chromatography Chromatographic Separation (HPLC or LC-MS/MS) Sample_Extraction->Chromatography Detection Detection (UV or Mass Spec) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting and Review Data_Processing->Result_Reporting

References

Technical Support Center: Overcoming Potential Torcetrapib Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Torcetrapib in biochemical assays. While direct chemical interference by this compound in specific assays is not widely documented, its physiological effects on lipid profiles and its physicochemical properties may lead to indirect assay disturbances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational drug that was developed to raise high-density lipoprotein (HDL) cholesterol levels. It functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). By blocking this transfer, this compound leads to an increase in HDL cholesterol and a decrease in LDL cholesterol.[1][2][3] The mechanism involves this compound inducing a nonproductive complex between CETP and HDL, which prevents the lipid transfer.

Q2: Can this compound interfere with my biochemical assay?

While direct interference is not extensively reported, this compound could potentially interfere with certain biochemical assays through several mechanisms:

  • Physiological Effects: this compound significantly alters the lipid profile of a sample (in vivo studies), increasing HDL and decreasing LDL. This altered lipoprotein environment could affect assays where lipids or lipoproteins are a component or could cause matrix effects.

  • Lipophilicity: As a lipophilic molecule, this compound may non-specifically bind to plasticware or other assay components, or partition into lipid micelles, potentially sequestering other reagents.

  • Off-Target Effects: this compound is known to have off-target effects, such as increasing aldosterone and blood pressure.[1][4][5] While these are primarily physiological responses, they highlight the molecule's potential for unintended biological interactions that could, in principle, affect cell-based assays.

Q3: What types of assays are most likely to be affected?

Assays that are sensitive to changes in lipid concentration or composition are most at risk. These include:

  • Lipid Metabolism Assays: Assays measuring cholesterol, triglycerides, or specific lipoprotein fractions could be influenced by the altered lipid landscape in samples from subjects treated with this compound.

  • Immunoassays (ELISA, etc.): High lipid concentrations can cause matrix effects in immunoassays, leading to either falsely high or low results.[6][7][8][9][10]

  • Cell-Based Assays: The lipophilic nature of this compound might lead to its accumulation in cell membranes, potentially affecting membrane-dependent signaling pathways or cell viability.

  • Enzymatic Assays: Changes in the lipid environment can affect the activity of certain enzymes, particularly those that interact with lipids.

Troubleshooting Guides

Issue 1: Unexpected results in lipid quantification assays.

If you are measuring HDL, LDL, or total cholesterol in samples containing this compound and observe unexpected results, consider the following:

Potential Cause: The altered lipoprotein composition due to CETP inhibition may not be compatible with the assay methodology, which is often optimized for typical lipid profiles.

Troubleshooting Steps:

  • Method Comparison: If possible, compare the results from your primary assay with a reference method, such as ultracentrifugation, which is less prone to interference from atypical lipoprotein compositions.

  • Sample Dilution: Diluting the sample can sometimes mitigate matrix effects. However, ensure the analyte of interest remains within the assay's detection range.

  • Alternative Assays: Investigate if alternative assay kits with different methodologies are available. For example, some HDL-C assays are specifically formulated to reduce interference from abnormal proteins and could potentially be less susceptible to matrix effects from altered lipoprotein complexes.[11]

Issue 2: Poor reproducibility or unexpected results in immunoassays (e.g., ELISA).

Potential Cause: Lipemia or high concentrations of specific lipoproteins can cause non-specific binding or mask epitopes, leading to inaccurate results.

Troubleshooting Steps:

  • Sample Pre-treatment to Reduce Lipid Interference:

    • High-Speed Centrifugation: This can help to separate and remove a significant portion of interfering lipids.[12][13][14][15]

    • Lipid Adsorption: Commercially available lipid-clearing agents can be used to precipitate lipoproteins. However, it is crucial to validate that these agents do not interfere with the analyte of interest.

  • Assay Protocol Modifications:

    • Increase Blocking: Enhance the blocking step to reduce non-specific binding.

    • Sample Diluent: Use a specialized assay diluent designed to minimize matrix effects.

    • Wash Steps: Increase the number and stringency of wash steps to remove unbound components.

Quantitative Data Summary

The following table summarizes the effectiveness of various methods for removing lipid interference in biochemical assays, which could be applicable if this compound-induced lipemia is suspected.

MethodAnalytes Effectively ClearedPotential for InterferenceReference
High-Speed Centrifugation (e.g., 10,000 x g for 15 min) Albumin, ALP, ALT, AST, Total Bilirubin, CK, Creatinine (Jaffe), GGT, Glucose (Hexokinase), LDH, Phosphate, Potassium, UreaLow[13][14][15]
Lipid-Clearing Agents (e.g., LipoClear) ALT, AST, Total Bilirubin, CK, Creatinine (Jaffe), Lipase, UreaCan interfere with certain analytes (e.g., protein, albumin, calcium)[13][14]
Solvent Extraction (e.g., with ether) Effective at removing triglyceridesCan affect the results of some biochemical tests[12]

Experimental Protocols

Protocol 1: High-Speed Centrifugation for Lipid Removal

This protocol is a general guideline for reducing lipid-based interference in serum or plasma samples.

Materials:

  • High-speed refrigerated microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Aliquot the serum or plasma sample into a microcentrifuge tube.

  • Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the clear infranatant (the layer below the lipid layer) for analysis. Avoid disturbing the lipid layer at the top.

  • Perform the biochemical assay on the cleared sample.

  • Validation: It is recommended to perform a spike and recovery experiment to ensure that the analyte of interest is not lost during the centrifugation process.

Visualizations

Signaling Pathway of CETP Inhibition by this compound

CETP_Inhibition cluster_lipoproteins Lipoproteins HDL HDL CETP CETP HDL->CETP Binds CE Cholesteryl Esters HDL->CE CETP_HDL_Complex Non-productive CETP-HDL Complex VLDL_LDL VLDL/LDL TG Triglycerides VLDL_LDL->TG CETP->VLDL_LDL Binds CETP->TG Transfer via CETP This compound This compound This compound->CETP Inhibits by forming complex CE->CETP Transfer via CETP

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Troubleshooting Assay Interference

Troubleshooting_Workflow Start Unexpected Assay Results with This compound-containing Sample Check_Matrix Hypothesize Matrix Effect (e.g., Lipemia) Start->Check_Matrix Pretreat Pre-treat Sample to Remove Lipids Check_Matrix->Pretreat Centrifuge High-Speed Centrifugation Pretreat->Centrifuge Option 1 Lipid_Clear Use Lipid-Clearing Agent Pretreat->Lipid_Clear Option 2 Rerun Re-run Assay Centrifuge->Rerun Lipid_Clear->Rerun Resolved Problem Resolved? Rerun->Resolved End Report Results with Notes on Sample Prep Resolved->End Yes Further_Troubleshoot Further Troubleshooting: - Alternative Assay - Dilution Series - Method Validation Resolved->Further_Troubleshoot No No_Change No Change or Analyte Loss Further_Troubleshoot->No_Change

Caption: Troubleshooting workflow for suspected assay interference.

References

Validation & Comparative

Torcetrapib: A Comparative Analysis of Preclinical Promise and Clinical Failure

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Torcetrapib's journey from a promising cholesterol-modifying agent in preclinical studies to its withdrawal from clinical development due to unforeseen adverse cardiovascular outcomes.

This compound, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was once heralded as a groundbreaking therapeutic agent for cardiovascular disease.[1] Its development was rooted in the hypothesis that raising high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," would translate into reduced atherosclerotic plaque burden and fewer cardiovascular events. While preclinical data painted a promising picture of efficacy, the subsequent clinical trials revealed a starkly different and ultimately detrimental reality, leading to the drug's discontinuation in 2006.[2][3] This guide provides a detailed comparison of this compound's preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by inhibiting CETP, a plasma protein responsible for transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4] By blocking this transfer, this compound was designed to increase HDL-C levels and consequently enhance reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[5] The intended outcome was a reduction in the cholesterol available for atherosclerotic plaque formation.[5]

cluster_preclinical Preclinical Hypothesis This compound This compound CETP CETP This compound->CETP inhibits HDL HDL CETP->HDL transfers cholesterol from VLDL/LDL VLDL/LDL CETP->VLDL/LDL transfers cholesterol to Atherosclerosis Atherosclerosis HDL->Atherosclerosis reduces VLDL/LDL->Atherosclerosis promotes

Figure 1: Hypothesized Mechanism of Action of this compound.

Preclinical Efficacy and Safety

Preclinical studies in animal models, particularly in rabbits and hamsters, demonstrated this compound's potent ability to remodel lipoprotein profiles. These studies consistently showed a significant increase in HDL-C levels and a corresponding decrease in LDL-C.

Preclinical ModelKey FindingsCitation
Rabbits3-fold increase in HDL-C and a 60% reduction in atherosclerosis.[5]
HamstersIncreased plasma HDL-C levels, leading to increased macrophage cholesterol efflux.[5]

These promising results in animal models provided a strong rationale for advancing this compound into human clinical trials.

Clinical Efficacy: A Dichotomy of Lipid Modification and Clinical Outcomes

Clinical trials confirmed this compound's robust effects on lipid profiles in humans, mirroring the preclinical findings. However, this biochemical success did not translate into the expected clinical benefits.

Impact on Lipoprotein Profile

Phase I and II clinical trials consistently demonstrated a dose-dependent increase in HDL-C and a decrease in LDL-C in patients.

Study/DoseHDL-C Change (from baseline)LDL-C Change (from baseline)Citation
Monotherapy (10-90 mg/day)+9.0% to +54.5%+3.0% to -16.5%[6]
With Atorvastatin (30-90 mg/day)+8.3% to +40.2%+0.6% to -18.9%[7]
ILLUMINATE Trial (60 mg/day at 12 months)+72.1%-24.9%[8]
Clinical Outcomes: The Unforeseen Risks

Despite the favorable lipid-modifying effects, the large-scale Phase III ILLUMINATE (Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events) trial was prematurely terminated.[2][3] The study, which enrolled over 15,000 high-risk cardiovascular patients, revealed a significant increase in all-cause mortality and cardiovascular events in the group receiving this compound in combination with atorvastatin compared to atorvastatin alone.[2][3][9]

Outcome (ILLUMINATE Trial)This compound + Atorvastatin GroupAtorvastatin Alone GroupCitation
Deaths8251[2][9]

The Disconnect: Off-Target Effects and Adverse Outcomes

The failure of this compound was not attributed to its intended mechanism of CETP inhibition but rather to unforeseen off-target pharmacological effects.[4][10] Subsequent investigations revealed that this compound induced an increase in blood pressure and aldosterone levels, which are known to be detrimental to cardiovascular health.[11][12]

Adverse EffectMagnitude of ChangeCitation
Systolic Blood Pressure Increase4.6 mm Hg[13]
Aldosterone and Corticosterone LevelsIncreased[11]

These off-target effects are believed to have negated any potential benefits of the improved lipid profile, ultimately leading to the observed increase in adverse clinical outcomes.[9][14] It is crucial to note that these adverse effects were specific to the this compound molecule and have not been consistently observed with other CETP inhibitors that have since been developed.[4]

cluster_clinical Clinical Trial Workflow and Outcome Patient_Recruitment High-Risk CV Patients Randomization Randomization Patient_Recruitment->Randomization Group_A This compound + Atorvastatin Randomization->Group_A Group_B Atorvastatin Alone Randomization->Group_B Lipid_Monitoring Lipid Profile Monitoring Group_A->Lipid_Monitoring Group_B->Lipid_Monitoring Outcome_Assessment Assessment of CV Events & Mortality Lipid_Monitoring->Outcome_Assessment Trial_Termination Premature Trial Termination Outcome_Assessment->Trial_Termination Increased Mortality in Group A

Figure 2: Simplified Workflow of the ILLUMINATE Clinical Trial.

Experimental Protocols

The clinical development of this compound involved rigorous, large-scale, multicenter, double-blind, randomized, and placebo-controlled trials, which are the gold standard in clinical research.[6][7]

  • ILLUMINATE Trial Protocol: This Phase III trial enrolled approximately 15,000 patients at high risk for coronary events.[9] Participants were randomized to receive either a combination of this compound (60 mg) and atorvastatin or atorvastatin alone.[9] The primary endpoint was the time to the first major cardiovascular event, defined as death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina.[8]

  • Atherosclerosis Progression Measurement: Some studies employed intravascular ultrasonography to assess the change in coronary atheroma volume over a 24-month period.[13]

  • Lipid Profile Analysis: Standard enzymatic assays were used to measure total cholesterol, HDL-C, and triglycerides. LDL-C was typically calculated using the Friedewald equation.

Conclusion

The story of this compound serves as a critical case study in drug development, highlighting the potential for discordance between preclinical promise and clinical reality. While the drug successfully achieved its intended biochemical effect of raising HDL-C and lowering LDL-C, its off-target adverse effects on blood pressure and aldosterone synthesis led to an unacceptable increase in cardiovascular risk and mortality. This underscores the importance of comprehensive preclinical safety profiling and the need to look beyond surrogate markers to definitive clinical outcomes in the evaluation of novel therapeutic agents. The failure of this compound has provided invaluable lessons for the development of subsequent CETP inhibitors and for the broader field of cardiovascular drug discovery.

References

Safety Operating Guide

Proper Disposal of Torcetrapib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of an Investigational Pharmaceutical Compound

Torcetrapib is an investigational drug that was developed to raise levels of high-density lipoprotein (HDL) cholesterol. As with all chemical compounds in a research setting, particularly investigational pharmaceuticals, adherence to strict disposal protocols is crucial to ensure personnel safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and pose health risks.[1][2]

This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed (Oral, Category 4).[3] While comprehensive toxicological properties may not be fully investigated, it may cause irritation to mucous membranes and the upper respiratory tract and may be harmful through inhalation or skin absorption.[3]

Key Safety Data:

Hazard InformationRecommendations & Precautions
GHS Classification Acute Toxicity: Oral, Category 4.[3]
Potential Health Effects Harmful if swallowed.[3] May cause eye, skin, or respiratory system irritation.[3] Possible risk of harm to the unborn child.[4]
Environmental Hazards May cause long-term adverse effects in the aquatic environment.[4] Releases to the environment should be avoided.[4]
Incompatible Materials Strong oxidizing agents.[4][5]

Required PPE:

  • Eye Protection: Use safety glasses or goggles tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][5]

  • Hand Protection: Handle with compatible, chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[3][5]

  • Body Protection: Wear a lab coat or other protective clothing appropriate for the task.[3][5]

  • Respiratory Protection: While not always required, if dust is generated, use a NIOSH-approved respirator or handle within a fume hood to control airborne levels.[3][4]

Waste Segregation and Containment

Proper segregation is the first step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Solid Waste: This includes unused or expired pure this compound powder, as well as contaminated materials like gloves, weigh boats, and paper towels.

    • Procedure: Carefully sweep or transfer solid material into a suitable, sealed container, avoiding the creation of dust.[3][5] For spills, wet mopping or vacuuming is preferred over dry sweeping.[4]

  • Liquid Waste: This includes solutions containing this compound.

    • Procedure: Do not pour liquid waste down the drain.[4][6] Collect it in a designated, sealed, and properly labeled liquid hazardous waste container.[7]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound.

    • Procedure: Place these items in a designated sharps container that is puncture-resistant and clearly labeled for hazardous pharmaceutical waste.[6][8]

Labeling and Storage

All waste containers must be clearly and accurately labeled.

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").

  • Storage: Store sealed waste containers in a designated, secure holding area away from incompatible materials.[4] Ensure the storage area is well-ventilated. Follow institutional and regulatory guidelines for maximum storage times.[2]

Disposal Procedure Workflow

The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][9][10] The primary method of disposal for pharmaceutical waste is typically incineration by a licensed environmental management vendor.[9][10][11]

Below is a workflow diagram illustrating the decision-making and procedural steps for proper this compound disposal.

G start This compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Form ppe->assess solid Solid Waste (Pure compound, contaminated labware) assess->solid Solid liquid Liquid Waste (Solutions containing this compound) assess->liquid Liquid sharps Contaminated Sharps (Needles, glassware) assess->sharps Sharps container_solid 3a. Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid 3b. Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps 3c. Place in Labeled Sharps Hazardous Waste Container sharps->container_sharps store 4. Store Securely in Designated Waste Accumulation Area container_solid->store container_liquid->store container_sharps->store contractor 5. Arrange Pickup by Licensed Environmental Waste Contractor store->contractor end Disposal via Incineration (Documentation Retained) contractor->end

This compound Disposal Workflow

Final Disposal and Documentation

The ultimate disposal of this compound waste must be handled by a licensed, professional waste disposal company.[5] This ensures the material is transported and destroyed (typically via incineration) in accordance with all regulations.[9][11]

Maintain meticulous records of all waste disposal activities. This documentation, often including a certificate of destruction or manifest from the vendor, is essential for regulatory compliance and institutional safety audits.[9][11]

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.

References

Personal protective equipment for handling Torcetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Torcetrapib. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended equipment for various laboratory activities.

Activity LevelEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Low-Risk Activities (e.g., handling sealed containers, visual inspection)Safety glassesNitrile or neoprene glovesNot generally requiredLab coat
Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)Chemical safety gogglesNitrile or neoprene glovesNIOSH-approved respirator (if dust or aerosols may be generated)Lab coat
High-Risk Activities (e.g., spill cleanup, handling open powders outside of a ventilated enclosure)Chemical safety goggles and face shieldHeavy rubber glovesNIOSH-approved self-contained breathing apparatus or respiratorLab coat and disposable gown

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat and gloves) when handling the container.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, according to the instructions on the product insert.[1]

Laboratory Use
  • All work with this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1]

  • Avoid prolonged or repeated exposure.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling the compound.[1][2]

Spill Response
  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate high-risk PPE, including a NIOSH-approved self-contained breathing apparatus or respirator, heavy rubber gloves, rubber boots, and safety goggles.[1]

  • Avoid raising dust.[1]

  • Contain the spill and collect the material using appropriate methods.[1]

  • Place the collected waste into a sealed chemical waste container for disposal.[1]

Disposal
  • All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of investigational drugs.[3] Disposal will likely be through incineration by an approved vendor.[3]

Visual Guides for Safe Handling

The following diagrams illustrate the operational workflow for handling this compound and the decision-making process for selecting the appropriate level of personal protective equipment.

Torcetrapib_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_use Laboratory Use cluster_spill Spill Response cluster_disposal Disposal Inspect Container Inspect Container Store Securely Store Securely Inspect Container->Store Securely Use in Ventilated Enclosure Use in Ventilated Enclosure Store Securely->Use in Ventilated Enclosure Weighing and Solution Prep Weighing and Solution Prep Use in Ventilated Enclosure->Weighing and Solution Prep Evacuate Area Evacuate Area Use in Ventilated Enclosure->Evacuate Area Spill Occurs Collect Waste Collect Waste Weighing and Solution Prep->Collect Waste Don High-Risk PPE Don High-Risk PPE Evacuate Area->Don High-Risk PPE Contain and Collect Contain and Collect Don High-Risk PPE->Contain and Collect Contain and Collect->Collect Waste Contact EHS Contact EHS Collect Waste->Contact EHS Dispose via Approved Vendor Dispose via Approved Vendor Contact EHS->Dispose via Approved Vendor

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic cluster_assessment Risk Assessment cluster_ppe PPE Level Assess Activity Assess Activity Low Low Assess Activity->Low Low Risk (Sealed Containers) Medium Medium Assess Activity->Medium Medium Risk (Weighing, Solutions) High High Assess Activity->High High Risk (Spills, Open Powders)

Caption: Decision matrix for PPE selection based on risk.

Hazard Information

This compound is classified as harmful if swallowed (Acute Toxicity: Oral, Category 4).[1][2] It may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It is also important to note that the toxicological properties of this compound have not been thoroughly investigated.[1] This substance is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torcetrapib
Reactant of Route 2
Torcetrapib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。